Yil781
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O2/c1-16(2)27-12-4-5-18(14-27)15-28-17(3)26-23-11-10-21(13-22(23)24(28)29)30-20-8-6-19(25)7-9-20/h6-11,13,16,18H,4-5,12,14-15H2,1-3H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKXOBMDEXCHHD-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1CC4CCCN(C4)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1C[C@H]4CCCN(C4)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Yil781
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the molecular mechanism of Yil781, a selective, biased ligand for the ghrelin receptor (GHS-R1a). It consolidates key quantitative data, outlines experimental methodologies used for its characterization, and visualizes its unique signaling properties.
Introduction: The Ghrelin Receptor and Biased Signaling
The ghrelin receptor (GHS-R1a) is a Class A G-protein coupled receptor (GPCR) that plays a critical role in a wide array of physiological processes, including appetite stimulation, growth hormone release, energy homeostasis, and gastric motility[1][2]. Its endogenous ligand, ghrelin, is a peptide hormone that requires a unique O-acyl modification for its activity[2]. Upon activation, the GHS-R1a can couple to multiple intracellular signaling pathways, including Gαq/11, Gαi/o, Gα12/13, and β-arrestins, leading to diverse physiological outcomes[3].
The concept of "biased signaling" or "functional selectivity" posits that a ligand can stabilize specific receptor conformations, preferentially activating a subset of its downstream signaling pathways while having a neutral or even inhibitory effect on others[1]. Such biased ligands are powerful tools for dissecting the physiological roles of individual signaling cascades and represent a promising strategy for developing safer, more targeted therapeutics with fewer side effects[1]. This compound has emerged as a key pharmacological tool and potential therapeutic lead, exemplifying the principles of biased agonism at the ghrelin receptor[1].
Core Mechanism of Action of this compound: A Biased Agonist
This compound is a small-molecule ligand that functions as a biased partial agonist at the ghrelin receptor[1][4]. Originally developed as a GHS-R1a antagonist, detailed characterization revealed a more complex and selective mechanism of action[1][4]. Its core mechanism is defined by its preferential activation of specific G-protein pathways while simultaneously antagonizing β-arrestin recruitment.
Specifically, this compound selectively activates the Gαq/11 and Gα12 pathways [1][3]. In contrast, it demonstrates neutral antagonism or weak inverse agonism towards β-arrestin 1 and 2 recruitment, effectively blocking this pathway when stimulated by the endogenous ligand ghrelin[1]. This biased signaling profile distinguishes it from the full agonist ghrelin, which activates a broader range of G-proteins and robustly recruits β-arrestins[1].
This selective activation leads to distinct physiological outcomes. The partial agonism at Gαq/11 is linked to an increase in food intake, while its antagonism of other pathways contributes to a decrease in gastric emptying[1].
References
- 1. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of peripheral obestatin on food intake and gastric emptying in ghrelin-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pa2online.org [pa2online.org]
An In-depth Technical Guide to YIL781: A Biased Ghrelin Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor (GPCR) that plays a critical role in regulating energy homeostasis, including appetite, weight gain, and glucose metabolism. Its complex signaling capabilities make it a promising, yet challenging, therapeutic target for obesity and type 2 diabetes. This document provides a comprehensive technical overview of YIL781, a small-molecule quinazolinone derivative that has been instrumental in dissecting the nuanced signaling pathways of the ghrelin receptor. This compound is not a simple antagonist; it is a biased ligand that selectively modulates specific downstream signaling cascades, offering a unique pharmacological profile with distinct physiological outcomes. This guide details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the complex signaling dynamics involved.
Introduction to the Ghrelin System and this compound
Ghrelin is a 28-amino acid peptide hormone, primarily produced in the stomach, that is the only known endogenous ligand for the growth hormone secretagogue receptor type 1a (GHS-R1a). The activation of GHS-R1a by acylated ghrelin initiates a cascade of physiological effects, most notably the stimulation of appetite and promotion of fat storage.[1][2][3] The receptor also exhibits high constitutive activity, meaning it can signal in the absence of ghrelin.[4] This complex signaling behavior, involving multiple G-protein pathways and β-arrestin recruitment, has made the development of targeted therapies difficult.
This compound emerged from research as a potent, small-molecule GHS-R1a ligand.[1] Initially characterized as an antagonist, further investigation revealed a more complex mechanism. This compound acts as a biased ligand , demonstrating partial agonism at Gαq/11 and Gα12 G-protein pathways while simultaneously acting as an inverse agonist for β-arrestin recruitment. This unique profile allows it to selectively block certain ghrelin-mediated functions while stimulating others, making it an invaluable tool for understanding the physiological consequences of discrete GHS-R1a signaling pathways.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding directly to the GHS-R1a receptor. Its primary mechanism is not a simple blockade but a selective modulation of the receptor's downstream signaling partners.
Binding and Selectivity
This compound is a potent ligand for the GHS-R1a receptor with high affinity. It displays significant selectivity over other related receptors, such as the motilin receptor, which is crucial for minimizing off-target effects.
Biased Signaling
The ghrelin receptor is known to couple to multiple intracellular signaling pathways to exert its diverse physiological effects. The key pathways include:
-
Gαq/11 Pathway: Leads to the activation of phospholipase C (PLC), production of inositol (B14025) phosphates (IP), and subsequent mobilization of intracellular calcium (Ca2+). This pathway is strongly linked to appetite regulation.
-
β-Arrestin Pathway: Recruitment of β-arrestin 1 and 2 proteins leads to receptor desensitization, internalization, and initiation of G-protein-independent signaling.
-
Other G-protein Pathways: The receptor also couples to Gα12/13.
This compound's "biased" nature stems from its differential effects on these pathways. Unlike the endogenous ligand ghrelin, which activates all pathways, or typical inverse agonists like Abb13d which inhibit them, this compound selectively activates the Gαq/11 and Gα12 pathways while inhibiting β-arrestin recruitment.
The diagrams below illustrate the canonical ghrelin signaling cascade and the specific modulatory effect of this compound.
Quantitative Data Summary
The pharmacological profile of this compound has been defined by several key quantitative metrics derived from a variety of in vitro and in vivo assays.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Species / System | Value | Reference |
| Binding Affinity (Ki) | Recombinant GHS-R1a | 17 nM | |
| Binding Affinity (Ki) | Motilin Receptor | 6 µM | |
| Competitive Antagonism (pKB) | In vitro functional assay | 7.54 | |
| β-Arrestin 1 Antagonism (IC50) | Ghrelin-induced recruitment | 314 nM | |
| β-Arrestin 2 Antagonism (IC50) | Ghrelin-induced recruitment | 414 nM | |
| Intrinsic Activity (β-Arrestin) | BRET Assay | Weak Inverse Agonist | |
| Intrinsic Activity (Ca2+ Release) | Gαq/11 pathway | Partial Agonist | |
| Intrinsic Activity (IP Signaling) | Gαq/11 pathway | Partial Agonist |
Table 2: Summary of In Vivo Effects of this compound
| Physiological Effect | Animal Model | Outcome | Note | Reference |
| Food Intake | Rodent Models | Increased | Consistent with partial agonism at Gαq/11. | |
| Body Weight | Diet-Induced Obese (DIO) Mice | Reduced | Attributed to reduced food intake over time. | |
| Gastric Emptying | Rodent Models | Decreased | Linked to antagonism of β-arrestin or other G-protein pathways. | |
| Glucose Homeostasis | Rat IPGTT model | Improved | Attributed to increased glucose-dependent insulin (B600854) secretion. | |
| Insulin Secretion | Dispersed Rat Islets | Blocks ghrelin-induced suppression | Had no effect in the absence of exogenous ghrelin. | |
| Blood Pressure & Heart Rate | Wild-Type Mice | No significant change | Doses up to 20 mg/kg did not alter cardiovascular parameters. |
Detailed Experimental Protocols
The characterization of this compound involved a series of specialized in vitro and in vivo assays. The methodologies for these key experiments are detailed below.
In Vitro Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the GHS-R1a receptor.
-
Methodology: A competitive radioligand binding assay is typically used.
-
Membrane Preparation: Membranes are prepared from HEK293 or CHO cells stably overexpressing the human GHS-R1a receptor.
-
Assay: A constant concentration of a radiolabeled GHS-R1a ligand (e.g., [125I]-His9-ghrelin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor compound (this compound).
-
Detection: After incubation and washing to separate bound from free radioligand, the amount of bound radioactivity is measured using a scintillation counter.
-
Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
-
-
Objective: To measure the ability of this compound to either promote β-arrestin recruitment (agonist activity) or block ghrelin-induced recruitment (antagonist activity).
-
Methodology: Bioluminescence Resonance Energy Transfer (BRET) is a common method.
-
Cell Line: HEK293 cells are co-transfected with constructs for GHS-R1a fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Green Fluorescent Protein, GFP).
-
Assay: Cells are treated with the luciferase substrate (e.g., coelenterazine (B1669285) h). For antagonist testing, cells are pre-incubated with this compound before stimulation with a fixed concentration of ghrelin. For intrinsic activity, cells are treated with this compound alone.
-
Detection: When the receptor is activated, the GFP-tagged β-arrestin is recruited to the Rluc-tagged receptor, bringing the donor and acceptor into proximity. Light emission is measured at wavelengths corresponding to both Rluc and GFP.
-
Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates receptor-arrestin interaction.
-
-
Objective: To assess the functional activity of this compound on the Gαq/11 pathway.
-
Methodology 1: Intracellular Calcium (Ca2+) Mobilization:
-
Cell Loading: GHS-R1a-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay: The baseline fluorescence is measured. The cells are then stimulated with this compound (for agonist activity) or pre-treated with this compound followed by ghrelin (for antagonist activity).
-
Detection: Changes in intracellular calcium concentration are detected as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
-
Methodology 2: Inositol Phosphate (IP) Accumulation:
-
Cell Labeling: GHS-R1a-expressing cells are incubated with [3H]-myo-inositol to label the cellular phosphoinositide pool.
-
Assay: Cells are washed and then incubated with this compound in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, allowing labeled IPs to accumulate.
-
Detection: The reaction is stopped, and the accumulated [3H]-IPs are isolated by ion-exchange chromatography and quantified by scintillation counting.
-
The workflow for characterizing a biased ligand like this compound is visualized below.
In Vivo Protocols
-
Objective: To evaluate the effect of this compound on body weight, food intake, and body composition in an obesity model.
-
Methodology:
-
Induction: C57BL/6 mice are fed a high-fat diet for several weeks to induce obesity.
-
Administration: this compound is administered daily via oral gavage. A vehicle control group and often a positive control group (e.g., a CB1 antagonist) are included.
-
Measurements: Body weight and food intake are recorded daily. Body composition (fat mass vs. lean mass) can be measured at the beginning and end of the study using techniques like DEXA or NMR.
-
-
Objective: To assess the effect of this compound on glucose disposal and insulin secretion.
-
Methodology:
-
Fasting: Animals (e.g., rats) are fasted overnight.
-
Administration: this compound or vehicle is administered orally.
-
Glucose Challenge: After a set period (e.g., 5 hours), a bolus of glucose (e.g., 2 g/kg) is injected intraperitoneally.
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 min) and at various time points post-injection (e.g., 15, 30, 60, 120 min).
-
Analysis: Blood glucose levels are measured. The Area Under the Curve (AUC) for glucose is calculated to quantify overall glucose excursion. Insulin levels can also be measured from plasma samples.
-
Conclusion and Future Directions
This compound is a landmark compound in ghrelin receptor pharmacology. Its characterization has provided definitive evidence that biased signaling at the GHS-R1a receptor can translate into differential physiological effects in vivo. Specifically, the work with this compound demonstrated that selective activation of the Gαq/11 pathway is sufficient to increase food intake, while antagonism of other pathways (like β-arrestin) can decrease gastric emptying and improve glucose tolerance.
For drug development professionals, this compound serves as a critical proof-of-concept. It highlights the potential for developing biased ligands that can selectively target the beneficial effects of modulating the ghrelin system (e.g., improving insulin sensitivity) while avoiding undesirable side effects (e.g., increasing appetite). Future research will likely focus on developing ghrelin receptor modulators with even more refined signaling profiles to create novel therapeutics for metabolic diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Function of Yil781: A Technical Guide to a Biased Ghrelin Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yil781 is a novel, small-molecule ligand targeting the ghrelin receptor (GHS-R1a), a G-protein coupled receptor (GPCR) with a critical role in appetite, energy homeostasis, and glucose metabolism. Unlike traditional antagonists or agonists, this compound exhibits biased signaling, selectively modulating downstream pathways to elicit specific physiological responses. This technical guide provides an in-depth analysis of the function of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize this compound. The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of pharmacology, metabolic disease, and drug development.
Introduction to this compound and the Ghrelin Receptor
The ghrelin receptor (GHS-R1a) is a highly sought-after target for the therapeutic intervention of metabolic disorders such as obesity and diabetes. Ghrelin, the endogenous ligand for GHS-R1a, is an orexigenic peptide hormone that stimulates food intake and promotes adiposity. Upon binding to its receptor, ghrelin activates multiple intracellular signaling cascades, including those mediated by Gαq/11, Gα12/13, and β-arrestin. This pleiotropic signaling contributes to the diverse physiological effects of ghrelin.
This compound has emerged as a valuable pharmacological tool to dissect the complex signaling of the ghrelin receptor. It is characterized as a biased ligand, meaning it differentially modulates the various signaling pathways downstream of the receptor. Specifically, this compound acts as a partial agonist at the Gαq/11 and Gα12 pathways while simultaneously functioning as an inverse agonist for β-arrestin recruitment. This unique pharmacological profile allows for the selective manipulation of ghrelin receptor signaling, offering the potential for more targeted therapeutic effects with fewer side effects compared to non-biased ligands.
Quantitative Pharmacological Data
The pharmacological properties of this compound have been characterized through a variety of in vitro assays. The following tables summarize the key quantitative data for this compound's interaction with the ghrelin receptor and its modulation of downstream signaling pathways.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Value | Cell Line | Radioligand | Reference |
| Ki | 17 nM | Recombinant GHS-R1a | [125I]ghrelin | [1] |
Table 2: Functional Activity of this compound on G-protein Signaling Pathways
| Pathway | Assay | EC50 / IC50 | Efficacy (% of Ghrelin) | Reference |
| Gαq | G-protein activation | EC50 = 16 nM | 45% | [2] |
| Gα11 | G-protein activation | EC50 = 53 nM | 43% | [2] |
| Gα12 | G-protein activation | Weak partial agonism | Not specified | [2] |
| Gαi/o | G-protein activation | No intrinsic activity | 0% | [2] |
Table 3: Functional Activity of this compound on β-arrestin Recruitment
| Parameter | Activity | Reference |
| β-arrestin recruitment | Inverse agonist | [3] |
Signaling Pathways of this compound
This compound's biased signaling at the ghrelin receptor results in the selective activation of specific downstream pathways. The following diagrams, generated using the DOT language, illustrate the signaling cascades modulated by this compound.
Caption: this compound-mediated G-protein signaling at the ghrelin receptor.
Caption: this compound as an inverse agonist for β-arrestin recruitment.
In Vivo Functions of this compound
The biased signaling profile of this compound translates into distinct in vivo physiological effects, particularly concerning appetite regulation and gastric motility.
-
Food Intake: this compound has been shown to decrease food intake. This effect is mediated through the selective blockade of Gαq/11 signaling in appetite-regulating AgRP neurons in the hypothalamus.[3]
-
Gastric Emptying: In contrast to its effect on food intake, this compound inhibits gastric emptying.[3] This suggests that GHS-R1a-mediated gastric motility is regulated by pathways other than Gαq/11 and Gα12, possibly involving β-arrestin.
Experimental Protocols
The characterization of this compound's function relies on a suite of in vitro and in vivo experimental assays. Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay determines the binding affinity of this compound to the ghrelin receptor.
Workflow Diagram:
References
Yil781 and Glucose Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Yil781 is a novel small-molecule ligand targeting the ghrelin receptor (GHS-R1a), a G protein-coupled receptor critically involved in energy homeostasis and glucose metabolism. Initially characterized as a competitive antagonist of the ghrelin receptor, further studies have revealed a more complex pharmacological profile. This compound exhibits biased agonism, selectively activating Gαq/11 and Gα12 signaling pathways while acting as an antagonist or weak inverse agonist at the β-arrestin pathway. This unique profile makes this compound a valuable tool for dissecting the distinct roles of these signaling cascades in glucose regulation. In vivo studies have demonstrated that this compound can improve glucose tolerance, at least in part by blocking the inhibitory effect of ghrelin on glucose-stimulated insulin (B600854) secretion. This whitepaper provides a comprehensive technical overview of this compound, including its pharmacological properties, effects on glucose metabolism, detailed experimental protocols for its characterization, and a depiction of the relevant signaling pathways.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Functional Activity of this compound
| Parameter | Value | Assay Type | Cell Line | Reference(s) |
| Binding Affinity | ||||
| Ki (GHS-R1a) | 17 nM | Radioligand Binding Assay ([125I]ghrelin displacement) | HEK293 cells overexpressing GHS-R1a | [1] |
| Kb (GHS-R1a) | 11 nM | GTPγS Functional Assay | HEK293S cells overexpressing GHS-R1a | [1] |
| Functional Activity | ||||
| Gαq/11 Pathway (Ca2+ mobilization) | pIC50 = 7.90 - 8.27 | Calcium mobilization assay (antagonism of ghrelin) | Not Specified | [2] |
| Gαq/11 Pathway (Ca2+ mobilization) | IC50 = 47 nM | Aequorin-based Ca2+ release assay (antagonism of L585) | HEK293 cells | [3] |
| β-arrestin 2 Recruitment | IC50 = 1 µM | β-arrestin-2 translocation assay (antagonism of L-692,585) | U2OS cells | |
| Antagonism (pA2 value) | 7.54 | Not Specified | Not Specified |
Table 2: In Vivo Effects of this compound on Glucose Metabolism and Body Weight
| Parameter | Animal Model | Dose | Effect | Reference(s) |
| Glucose Metabolism | ||||
| Glucose AUC (IPGTT) | Rat | 10 mg/kg (oral) | 23% decrease | |
| Body Weight and Composition | ||||
| Body Weight | Diet-induced obese mice | Not specified | Reduction in body weight (up to 15%) | |
| Fat Mass | Diet-induced obese mice | Not specified | Selective loss of fat mass |
Signaling Pathways
This compound's effects on glucose metabolism are mediated by its biased agonism at the ghrelin receptor, leading to the differential activation of downstream signaling pathways.
Gαq/11 and Gα12 Signaling Pathways
This compound acts as a partial agonist on the Gαq/11 and Gα12 pathways. In pancreatic β-cells, activation of the Gαq/11 pathway is known to potentiate glucose-stimulated insulin secretion. The Gα12 pathway, through its downstream effector RhoA, has also been implicated in the regulation of glucose homeostasis.
β-Arrestin Signaling Pathway
In contrast to its agonistic effects on Gα proteins, this compound acts as an antagonist or weak inverse agonist for β-arrestin recruitment to the ghrelin receptor. Ghrelin-induced β-arrestin signaling has been implicated in the desensitization of G protein signaling and may also play a role in regulating insulin secretion. By blocking this pathway, this compound may contribute to a more sustained potentiation of insulin release.
References
YIL781: A Technical Guide to its Interaction with Ghrelin Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of YIL781, a potent and selective antagonist of the ghrelin receptor (GHS-R1a). It details the compound's mechanism of action, its influence on downstream signaling pathways, and provides a summary of key quantitative data and experimental protocols for its study.
Introduction to this compound
This compound is a small-molecule, orally active antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1] It is a piperidine-substituted quinazolinone derivative that has been instrumental in elucidating the complex signaling mechanisms of the ghrelin receptor.[2] this compound has been shown to block the effects of ghrelin on insulin (B600854) secretion and improve glucose homeostasis in vivo.[3][4] Beyond its antagonist activity, this compound exhibits biased agonism, selectively activating certain G-protein pathways while inhibiting others, making it a valuable tool for dissecting the physiological roles of distinct ghrelin receptor signaling cascades.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's interaction with the ghrelin receptor.
| Parameter | Value | Assay Conditions | Reference |
| Binding Affinity (Ki) | 17 nM | Recombinant GHS-R1a membranes, displacement of [125I]ghrelin | |
| Antagonist Potency (pKB) | 7.54 | In vitro competitive antagonist activity | |
| Antagonist Potency (IC50) | 47 nM | Aequorin-based Ca2+ release assay, stimulation with 50 nM L585 | |
| Antagonist Potency (pIC50) | 7.90 and 8.27 | Inhibition of ghrelin-induced calcium response | |
| β-arrestin 1 Recruitment (IC50) | 314 nM | Antagonism of ghrelin-induced recruitment | |
| β-arrestin 2 Recruitment (IC50) | 414 nM | Antagonism of ghrelin-induced recruitment | |
| Partial Agonist Potency (EC50) for Gαq | 16 nM | BRET-based assay | |
| Partial Agonist Potency (EC50) for Gα11 | 53 nM | BRET-based assay | |
| Efficacy (vs. Ghrelin) for Gαq | 45% | BRET-based assay | |
| Efficacy (vs. Ghrelin) for Gα11 | 43% | BRET-based assay |
Ghrelin Receptor Signaling Pathways and the Role of this compound
The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor (GPCR) that, upon activation by ghrelin, initiates a cascade of intracellular signaling events. These pathways are crucial for a variety of physiological processes, including growth hormone secretion, appetite regulation, and glucose metabolism. This compound modulates these pathways through its unique antagonistic and biased agonist properties.
Canonical Gαq/11 Signaling Pathway
The primary signaling pathway activated by the ghrelin receptor is the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
This compound acts as a biased partial agonist on this pathway. While it antagonizes ghrelin-induced signaling, it can also weakly activate the Gαq/11 pathway on its own, albeit to a much lesser extent than the endogenous ligand ghrelin.
Caption: Gαq/11 signaling pathway of the ghrelin receptor and the modulatory effect of this compound.
β-Arrestin Recruitment and Signaling
Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. β-arrestin binding desensitizes G-protein signaling and can initiate a separate wave of G-protein-independent signaling.
This compound acts as a neutral antagonist or weak inverse agonist for β-arrestin recruitment. This means it blocks ghrelin-induced β-arrestin recruitment without promoting or inhibiting the basal level of recruitment on its own. This property is central to its "biased" nature, as it preferentially blocks one signaling arm (β-arrestin) over another (Gαq/11).
References
- 1. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
Yil781: A Technical Guide for Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yil781 is a novel small molecule that acts as a biased partial agonist for the ghrelin receptor (GHS-R1a). Its unique mechanism of action, selectively activating specific downstream signaling pathways, has positioned it as a valuable tool for investigating the complex role of the ghrelin system in metabolic diseases. This technical guide provides an in-depth overview of this compound, summarizing key preclinical findings, detailing its mechanism of action, and outlining experimental protocols for its use in metabolic disease research. The information presented is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a research tool to explore new therapeutic avenues for metabolic disorders.
Introduction
The ghrelin receptor, a G-protein coupled receptor, is a critical regulator of energy homeostasis, stimulating appetite, and promoting fat storage. Consequently, it has emerged as a significant target for the development of therapeutics to treat metabolic diseases such as obesity and diabetes. This compound has been identified as a biased ligand of the ghrelin receptor, offering a nuanced approach to modulating its activity. Unlike broad agonists or antagonists, this compound selectively engages specific signaling cascades, allowing for the dissection of the physiological roles of these pathways. This selectivity presents an opportunity to develop more targeted therapies with potentially fewer side effects.
Mechanism of Action: Biased Partial Agonism
This compound exhibits biased partial agonism at the ghrelin receptor (GHS-R1a). This means it selectively activates the Gαq/11 and Gα12 signaling pathways without significantly engaging other pathways, such as those mediated by β-arrestin.[1] This selective activation is crucial to its unique pharmacological profile.
The Gαq/11 pathway, upon activation, stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), influencing a variety of cellular processes. The Gα12 pathway is known to be involved in the regulation of the actin cytoskeleton through RhoA and Rho kinase (ROCK).
By isolating the effects of Gαq/11 and Gα12 activation, this compound allows researchers to probe the specific contributions of these pathways to the metabolic effects of ghrelin receptor signaling.
References
Discovery and development of Yil781
An In-Depth Technical Guide to the Discovery and Development of Yil781
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a small-molecule ligand targeting the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), more commonly known as the ghrelin receptor. Initially developed by Bayer and characterized as a competitive antagonist, subsequent research has unveiled its more complex mechanism as a biased ligand.[1][2][3][4][5] This whitepaper provides a comprehensive technical overview of the discovery, pharmacological profile, mechanism of action, and key preclinical experimental protocols associated with this compound. Its unique signaling properties make it a critical tool for dissecting ghrelin receptor physiology and a lead compound in the development of therapeutics for metabolic disorders.
Discovery and Initial Characterization
This compound, a piperidine-substituted quinazolinone derivative, was identified by Bayer during a research program focused on discovering small-molecule modulators of the ghrelin receptor. The initial characterization involved standard in vitro pharmacological assays to determine its binding affinity and functional activity at the GHS-R1a receptor.
-
Binding Affinity: The affinity of this compound for the GHS-R1a receptor was established using a competitive radioligand binding assay. This experiment utilized membranes from cells overexpressing the receptor and [¹²⁵I]-labeled ghrelin as the radioligand.
-
Functional Activity: To classify this compound as an agonist or antagonist, a [³⁵S]GTPγS binding assay was employed. Unlike the endogenous agonist ghrelin, which produced a dose-dependent stimulation of [³⁵S]GTPγS binding, this compound showed no capacity to activate GHS-R1a, confirming its role as an antagonist.
Pharmacological Profile: Quantitative Data
The pharmacological effects of this compound have been quantified in a series of in vitro and in vivo studies. The data are summarized below for clear comparison.
Table 1: In Vitro Receptor Binding and Activity
| Parameter | Value | Receptor/Assay | Source |
| Ki | 17 nM | Human GHS-R1a | |
| Kb | 11 nM | Rat GHS-R1a | |
| pKB | 7.54 | In vitro competitive antagonism | |
| Motilin Receptor Affinity (Ki) | 6 µM | Human Motilin Receptor |
Table 2: In Vivo Efficacy in Glucose Homeostasis Models (Rat)
| Model | Dose (Oral) | Primary Outcome | Source |
| Intraperitoneal Glucose Tolerance Test (IPGTT) | 10 mg/kg | 23% decrease in glucose AUC | |
| IPGTT | 0.3 mg/kg | Minimal efficacious dose | |
| IPGTT in Diet-Induced Obese (DIO) Rats | 3 mg/kg | 19% decrease in glucose AUC |
Table 3: In Vivo Efficacy in Obesity Models (Diet-Induced Obese Mice)
| Study Duration | Dose (Oral) | Primary Outcome | Source |
| 9 days | 30 mg/kg (once daily) | 5% decrease in body weight | |
| Multi-day | 3, 10, 30 mg/kg | Dose-dependent effects on body weight |
Mechanism of Action: A Biased Ligand
The ghrelin receptor is a G-protein coupled receptor (GPCR) known for its promiscuous signaling, coupling to multiple intracellular pathways to exert its diverse physiological effects, which include appetite stimulation, growth hormone release, and gastric motility modulation. While initially classified as a neutral antagonist, this compound is now understood to be a biased ligand , meaning it selectively activates a subset of the receptor's downstream signaling pathways.
Specifically, this compound demonstrates a bias towards G-protein-mediated pathways while antagonizing or acting as an inverse agonist at the β-arrestin pathway.
-
Selective G-protein Activation: this compound selectively activates Gαq/11 and Gα12 signaling cascades. Functionally, this is observed as this compound acting as a partial agonist for downstream effects like Ca²⁺ mobilization and inositol (B14025) phosphate (B84403) (IP) signaling.
-
β-Arrestin Pathway Blockade: The compound shows no intrinsic activity for the recruitment of β-arrestin 1 or β-arrestin 2. In fact, it acts as a weak inverse agonist, suppressing the basal level of β-arrestin engagement with the receptor.
This biased signaling profile is critical to its therapeutic potential. Studies have shown that the anorexigenic (appetite-suppressing) effects of ghrelin receptor modulation are mediated through the Gαq/11 pathway in Agouti-related peptide (AgRP) neurons, suggesting that selectively targeting this pathway may reduce food intake without inducing the undesirable side effects associated with blocking all of the receptor's functions.
Visualizing Ghrelin Receptor Signaling
References
Methodological & Application
Yil781 in vivo experimental protocol
Introduction
Yil781 is a small-molecule, selective ligand for the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor. Initially developed as a GHS-R1a antagonist, further research has revealed a more complex pharmacological profile.[1][2] this compound acts as a biased ligand, selectively activating the Gαq/11 and Gα12 signaling pathways as a partial agonist, while showing no significant activity towards β-arrestin recruitment or other G-protein pathways.[1][2] This unique mechanism has made it a valuable tool for dissecting the physiological roles of specific ghrelin receptor signaling cascades.
Its primary application in in vivo research is in the study of metabolic disorders.[3] Preclinical studies have demonstrated its ability to improve glucose tolerance, suppress appetite, and promote weight loss, making it a compound of interest for obesity and diabetes research.[3][4]
Mechanism of Action: Biased Ligand
The ghrelin receptor (GHS-R1a) is a G protein-coupled receptor (GPCR) with high basal constitutive activity that signals through multiple downstream pathways.[1][5] Ghrelin, its endogenous ligand, activates pathways including Gαq/11 (linked to appetite stimulation) and Gαi/o (linked to insulin (B600854) release attenuation), as well as β-arrestin recruitment.[1][6]
This compound exhibits biased agonism, meaning it preferentially activates a subset of these pathways. It selectively functions as a partial agonist for Gαq/11 and Gα12, while acting as a weak inverse agonist or antagonist for β-arrestin recruitment.[1][2] This allows researchers to isolate and study the physiological effects mediated specifically by the Gαq/11 and Gα12 pathways, independent of other ghrelin-mediated signals.[1]
References
- 1. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential functional selectivity and downstream signaling bias of ghrelin receptor antagonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Yil781 Cell-Based Assay
Introduction
Yil781 is a novel small molecule inhibitor targeting the MEK1/2 kinases in the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. This application note provides a detailed protocol for a cell-based assay to quantify the potency and selectivity of this compound by measuring its inhibitory effect on the phosphorylation of ERK1/2, a direct downstream target of MEK1/2. Additionally, it includes a protocol for a secondary assay to assess the impact of this compound on cell proliferation.
Signaling Pathway
The following diagram illustrates the MAPK/ERK signaling cascade and the point of inhibition by this compound.
Caption: MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.
Experimental Protocols
Primary Assay: In-Cell Western™ for Phospho-ERK1/2
This protocol describes a method to determine the IC50 of this compound by quantifying the levels of phosphorylated ERK1/2 (p-ERK1/2) in stimulated cells.
Caption: In-Cell Western™ workflow for p-ERK1/2 quantification.
Materials:
-
HeLa cells (or other suitable cell line with active MAPK pathway)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well clear bottom black plates
-
This compound compound
-
Epidermal Growth Factor (EGF)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde in PBS
-
Triton X-100
-
Blocking Buffer (e.g., LI-COR® Odyssey® Blocking Buffer)
-
Primary Antibody: Rabbit anti-p-ERK1/2 (Thr202/Tyr204)
-
Primary Antibody: Mouse anti-Total-ERK1/2
-
Secondary Antibody: IRDye® 800CW Goat anti-Rabbit
-
Secondary Antibody: IRDye® 680RD Goat anti-Mouse
-
LI-COR® Odyssey® Imaging System
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 20,000 cells/well and incubate for 24 hours.
-
Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 18-24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in serum-free DMEM and add to the wells. Incubate for 2 hours.
-
Stimulation: Add EGF to a final concentration of 100 ng/mL to all wells except the negative control and incubate for 10 minutes.
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix with 4% paraformaldehyde for 20 minutes.
-
Wash twice with PBS containing 0.1% Triton X-100.
-
Permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking: Wash three times with PBS with 0.1% Triton X-100. Block with Blocking Buffer for 1.5 hours.
-
Primary Antibody Incubation: Incubate with primary antibodies against p-ERK1/2 and Total-ERK1/2 diluted in Blocking Buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times. Incubate with fluorescently labeled secondary antibodies diluted in Blocking Buffer for 1 hour, protected from light.
-
Imaging: Wash three times. Scan the plate using a LI-COR® Odyssey® Imaging System in the 700 nm and 800 nm channels.
-
Data Analysis: Quantify the fluorescence intensity for both channels. Normalize the p-ERK1/2 signal (800 nm) to the Total-ERK1/2 signal (700 nm). Plot the normalized data against the log of this compound concentration and fit a four-parameter logistic curve to determine the IC50.
Secondary Assay: Cell Proliferation (MTS Assay)
This protocol assesses the functional downstream effect of this compound by measuring its impact on cell proliferation.
Caption: Workflow for the MTS-based cell proliferation assay.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well clear plates
-
This compound compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for 72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to untreated controls. Plot the percentage of inhibition against the log of this compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described assays.
Table 1: Potency of this compound in p-ERK1/2 Inhibition
| Compound | Cell Line | IC50 (nM) ± SD | n |
| This compound | HeLa | 15.2 ± 2.1 | 3 |
| Control | HeLa | >10,000 | 3 |
Table 2: Effect of this compound on Cell Proliferation
| Compound | Cell Line | GI50 (nM) ± SD | n |
| This compound | HeLa | 45.8 ± 5.6 | 3 |
| Control | HeLa | >10,000 | 3 |
Yil781: Application Notes and Protocols for Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yil781 is a small molecule, biased ligand for the ghrelin receptor (GHS-R1a).[1][2] Unlike the endogenous ligand ghrelin, which activates multiple signaling pathways, this compound selectively activates the Gαq/11 and Gα12 pathways without engaging β-arrestin recruitment.[1][2] This unique signaling profile makes this compound a valuable tool for dissecting the specific physiological roles of Gαq/11 and Gα12 downstream of the ghrelin receptor. In preclinical mouse studies, this compound has been shown to increase food intake and decrease gastric emptying, highlighting its potential for studying appetite regulation and gastrointestinal motility.[1][3]
Mechanism of Action
The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor (GPCR) that, upon activation by ghrelin, couples to several G protein subtypes, including Gαq/11, Gαi/o, and Gα12/13, and also engages β-arrestin.[2][4] this compound functions as a biased agonist, demonstrating partial agonism towards the Gαq/11 and Gα12 pathways while acting as an antagonist for β-arrestin recruitment.[1][2] This selective activation of a subset of the ghrelin receptor's signaling cascade allows for the targeted investigation of the physiological functions mediated by these specific pathways.
Data Presentation
The following tables summarize the quantitative data available for this compound and related compounds in in vivo mouse studies.
Table 1: this compound Dosage and Effects in Mice
| Compound | Dosage | Administration Route | Mouse Model | Observed Effects | Reference |
| This compound | 5, 10, 20 mg/kg | Intraperitoneal (i.p.) | Wild-type | No significant change in blood pressure or heart rate. Reduced hyperlocomotion in cocaine-sensitized mice. | [5] |
| This compound | Not specified | Intracerebroventricular (ICV) | Wild-type & Gαq/11-deficient | Increased food intake in control mice; this effect was blunted in Gαq/11-deficient mice. | [1] |
| This compound | Not specified | Oral | Wild-type & GhrR-KO | Decreased gastric emptying in wild-type mice; this effect was abolished in GhrR-knockout mice. | [1] |
Table 2: Dosage of a Structurally Related Ghrelin Receptor Antagonist in Mice
| Compound | Dosage | Administration Route | Mouse Model | Observed Effects | Reference |
| YIL-870 | 10 mg/kg | Oral | Diet-induced obese (DIO) | Reduced food intake and body weight. | [6] |
Experimental Protocols
Detailed methodologies for key experiments involving the use of this compound in mouse models are provided below. These protocols are based on established procedures and should be adapted to specific experimental needs and institutional guidelines.
Protocol 1: Intracerebroventricular (ICV) Injection of this compound
This protocol is for the direct administration of this compound into the cerebral ventricles to study its central effects on food intake.
Materials:
-
This compound
-
Sterile vehicle (e.g., artificial cerebrospinal fluid or sterile saline)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
-
Stereotaxic apparatus
-
Hamilton syringe (5 or 10 µL) with a 27-gauge needle
-
Surgical drill
-
Surgical tools (scalpel, forceps)
-
Antiseptic solution and sterile swabs
-
Suture material or tissue adhesive
Procedure:
-
Preparation: Dissolve this compound in the sterile vehicle to the desired concentration.
-
Anesthesia: Anesthetize the mouse using an approved anesthetic protocol.
-
Surgical Preparation: Place the anesthetized mouse in the stereotaxic frame. Shave the scalp and sterilize the area with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Using stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma: AP -0.5 mm, ML ±1.0 mm), drill a small burr hole through the skull.
-
Injection: Slowly lower the Hamilton syringe needle through the burr hole to the desired depth (e.g., DV -2.0 to -2.5 mm from the skull surface). Infuse this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min). The typical total injection volume for a mouse is 0.5-2 µL.
-
Post-injection: Leave the needle in place for an additional minute to prevent backflow upon retraction. Slowly withdraw the needle.
-
Closure and Recovery: Suture the scalp incision or close with tissue adhesive. Monitor the mouse until it has fully recovered from anesthesia.
Protocol 2: Oral Gavage of this compound
This protocol is for the oral administration of this compound to investigate its systemic effects on gastric emptying and food intake.
Materials:
-
This compound
-
Vehicle (e.g., water, saline, or a suspension agent like 0.5% methylcellulose)
-
Animal feeding needle (gavage needle), appropriate size for a mouse (e.g., 20-22 gauge, 1.5 inches long with a ball tip)
-
Syringe (1 mL)
Procedure:
-
Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle. A suggested dose, based on a related compound, is 10 mg/kg.[6]
-
Animal Handling: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and straighten the esophagus.
-
Needle Insertion: Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it over the tongue into the esophagus. The needle should pass with minimal resistance.
-
Administration: Once the needle is in the esophagus (the tip will be approximately at the level of the last rib), slowly administer the this compound suspension. The maximum volume for oral gavage in mice is typically 10 mL/kg.
-
Post-administration: Gently remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Protocol 3: Measurement of Food Intake
This protocol describes how to measure the effect of this compound on food consumption.
Materials:
-
Single-housed mouse cages
-
Pre-weighed food pellets or powder
-
Sensitive scale (to 0.01 g)
Procedure:
-
Acclimation: Individually house the mice for several days to acclimate them to the new environment.
-
Baseline Measurement: Measure and record the amount of food provided and the body weight of each mouse at the beginning of the experiment.
-
This compound Administration: Administer this compound or vehicle according to Protocol 1 (ICV) or 2 (Oral Gavage).
-
Data Collection: At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours post-administration), carefully remove the remaining food and any spillage and weigh it.
-
Calculation: Calculate the cumulative food intake at each time point by subtracting the weight of the remaining food from the initial weight. Normalize the food intake to the mouse's body weight if necessary.
Protocol 4: Gastric Emptying Assay (Phenol Red Method)
This protocol provides a method to assess the effect of this compound on the rate of gastric emptying.
Materials:
-
This compound
-
Vehicle
-
Non-nutrient, non-absorbable meal containing a marker (e.g., 1.5% methylcellulose (B11928114) in water with 0.05% phenol (B47542) red)
-
Stomach tubes for administration
-
Surgical tools for stomach removal
-
Spectrophotometer
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
This compound Administration: Administer this compound or vehicle orally (Protocol 2) at a specific time before the test meal (e.g., 30-60 minutes).
-
Test Meal Administration: Administer a fixed volume of the phenol red-containing meal (e.g., 0.2 mL) via oral gavage.
-
Stomach Collection: At a predetermined time after the test meal (e.g., 20 minutes), humanely euthanize the mouse and surgically remove the stomach, clamping both the esophagus and the pylorus.
-
Phenol Red Quantification:
-
A control group of mice is euthanized immediately after receiving the test meal to determine the initial amount of phenol red administered.
-
For the experimental groups, homogenize the removed stomach in a known volume of basic solution (e.g., 0.1 N NaOH) to recover the phenol red.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm using a spectrophotometer.
-
-
Calculation: Calculate the percentage of gastric emptying using the following formula:
-
Gastric Emptying (%) = (1 - (Amount of phenol red in stomach / Average amount of phenol red in control stomachs)) x 100
-
Visualizations
Signaling Pathway
Caption: this compound biased signaling at the ghrelin receptor.
Experimental Workflow
Caption: Workflow for in vivo mouse studies with this compound.
References
- 1. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 2. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.fsu.edu [research.fsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Yil781 Administration in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Yil781 is a biased ligand for the ghrelin receptor (GHS-R1a) that has shown potential in modulating metabolic processes.[1] Unlike the endogenous ligand ghrelin, which activates multiple signaling pathways, this compound selectively activates the Gαq/11 and Gα12 pathways without engaging β-arrestin.[1] This biased agonism offers a promising avenue for targeted therapeutic interventions in areas such as appetite regulation and glucose homeostasis.[1][2][3] These application notes provide a comprehensive overview of this compound administration in rats, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
This compound functions as a partial agonist of the ghrelin receptor, specifically targeting the Gαq/11 and Gα12 signaling cascades.[1] This selective activation has been shown to influence food intake and gastric emptying.[1] The ghrelin receptor is a G-protein coupled receptor (GPCR) known for its role in stimulating appetite, promoting weight gain, and suppressing insulin (B600854) secretion.[3][4] this compound's unique signaling profile allows for the dissection of these functions, demonstrating that Gαq/11 activation is linked to appetite modulation.[1] In contrast to ghrelin, this compound does not appear to significantly affect gastric emptying, suggesting that this physiological response is mediated by other signaling pathways.[1]
Signaling Pathway of this compound at the Ghrelin Receptor
Caption: this compound selectively activates Gαq/11 and Gα12 pathways.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Assay | Parameter | Value | Species | Reference |
| Gαq Activation | EC50 | 16 nM | Not Specified | [1] |
| Gα11 Activation | EC50 | 53 nM | Not Specified | [1] |
| Gαq Activation Efficacy | (% of ghrelin) | 45% | Not Specified | [1] |
| Gα11 Activation Efficacy | (% of ghrelin) | 43% | Not Specified | [1] |
Table 2: In Vivo Effects of this compound in Rodents
| Experiment | Species | Dose | Route | Effect | Reference |
| Food Intake (Light Phase) | Rat | Not Specified | Not Specified | Significant increase in the first 30 min | [1] |
| Intraperitoneal Glucose Tolerance Test (IPGTT) | DIO Rat | 3 mg/kg | Oral | 19% decrease in glucose AUC | [2] |
| Blood Glucose (Fasted) | Rat | 30 mg/kg | Not Specified | Decrease in blood glucose | [2] |
| Food Intake | Mouse | 30 mg/kg | Oral | 24-hour cumulative food intake measured | [2] |
Experimental Protocols
Protocol 1: Assessment of this compound on Food Intake in Rats
This protocol is designed to evaluate the effect of this compound on food intake in rats, particularly during the light phase when they are less active.
Materials:
-
This compound
-
Vehicle (e.g., polyethylene (B3416737) glycol/10 mM methanesulfonic acid 80:20)[2]
-
Male Wistar rats[2]
-
Standard laboratory chow
-
Metabolic cages for individual housing and food intake monitoring
-
Oral gavage needles
-
Syringes
Procedure:
-
Animal Acclimation: House male Wistar rats individually in metabolic cages for at least 3 days to acclimate them to the housing conditions and measurement procedures. Maintain a standard 12-hour light/12-hour dark cycle and provide ad libitum access to food and water.
-
Compound Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration.
-
Dosing: At the beginning of the light phase, administer this compound or vehicle to the rats via oral gavage.
-
Food Intake Measurement: Immediately after dosing, provide a pre-weighed amount of standard chow. Measure cumulative food intake at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and 24 hours).[2]
-
Data Analysis: Calculate the food intake in grams for each time point. Compare the food intake between the this compound-treated group and the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats
This protocol assesses the effect of this compound on glucose tolerance in diet-induced obese (DIO) rats.
Materials:
-
This compound
-
Vehicle
-
Male DIO rats
-
Glucose solution (e.g., 2 g/kg)[2]
-
Blood glucose meter and test strips
-
Oral gavage needles and syringes
-
Intraperitoneal (IP) injection needles and syringes
Procedure:
-
Animal Preparation: Use male DIO rats and fast them overnight (approximately 16-18 hours) before the experiment.[4]
-
Compound Administration: Administer this compound (e.g., 3 mg/kg) or vehicle orally to the fasted rats.[2]
-
Glucose Challenge: After a specific time post-dosing (e.g., 5 hours), administer a glucose solution (2 g/kg) via intraperitoneal injection.[2][4]
-
Blood Glucose Monitoring: Measure blood glucose from tail-tip blood samples at baseline (before glucose injection) and at various time points after the glucose challenge (e.g., 10, 20, 30, 40, 50, 60, 90, and 120 minutes).[2]
-
Data Analysis: Plot the blood glucose levels over time for both the this compound-treated and vehicle-treated groups. Calculate the area under the curve (AUC) for the glucose excursion and compare the two groups statistically. A significant decrease in the glucose AUC for the this compound group indicates improved glucose tolerance.[2]
Experimental Workflow for In Vivo Studies
Caption: General workflow for in vivo this compound administration in rats.
Safety and Handling
Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. The specific toxicological properties of this compound have not been extensively reported in the provided search results, so it should be handled with care as with any investigational compound. For detailed safety information, refer to the manufacturer's safety data sheet (SDS).
Conclusion
This compound represents a valuable research tool for investigating the nuanced roles of the ghrelin receptor's signaling pathways. Its selective activation of Gαq/11 and Gα12 provides a unique opportunity to decouple the various physiological effects of ghrelin. The protocols outlined above provide a foundation for conducting in vivo studies in rats to further elucidate the therapeutic potential of biased agonism at the ghrelin receptor. Researchers should adapt and optimize these protocols based on their specific experimental goals and institutional guidelines for animal care and use.
References
- 1. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Calcium Mobilization Assay Using Yil781
Application Notes and Protocols for Bioluminescence Resonance Energy Transfer (BRET) Assay Featuring Yil781
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yil781 is a biased agonist for the ghrelin receptor (GHSR1a), a G protein-coupled receptor (GPCR) that plays a crucial role in appetite regulation, energy homeostasis, and growth hormone secretion.[1][2][3][4] Unlike the endogenous ligand ghrelin, which activates multiple signaling pathways, this compound selectively activates Gαq/11 and Gα12 pathways without significantly recruiting β-arrestin.[1] This biased agonism makes this compound a valuable pharmacological tool for dissecting the specific physiological roles of Gαq/11 and Gα12 signaling downstream of the ghrelin receptor.
This document provides detailed protocols for utilizing Bioluminescence Resonance Energy Transfer (BRET), specifically the sensitive NanoBRET™ technology, to quantify the interaction between GHSR1a and its downstream effectors in response to this compound in live cells. BRET is a proximity-based assay that measures the non-radiative transfer of energy from a bioluminescent donor to a fluorescent acceptor. This energy transfer only occurs when the donor and acceptor molecules are within approximately 10 nanometers of each other, making it an ideal method for studying protein-protein interactions in real-time. The NanoBRET™ system, utilizing the bright NanoLuc® luciferase as the donor and a red-shifted fluorophore, offers a high signal-to-noise ratio and minimal spectral overlap, enhancing the sensitivity and reliability of the assay.
These protocols will enable researchers to characterize the biased signaling profile of this compound, determine its potency and efficacy, and screen for other compounds with similar selective properties.
Signaling Pathway of this compound at the Ghrelin Receptor
Caption: this compound selectively activates the Gαq/11 pathway via the ghrelin receptor.
Principle of the NanoBRET™ Assay
The NanoBRET™ assay quantifies the interaction between two proteins of interest in live cells. One protein is fused to the NanoLuc® luciferase (the energy donor), and the other is fused to a HaloTag® protein, which is then covalently labeled with a fluorescent acceptor (the energy acceptor). When the two fusion proteins interact, the donor and acceptor are brought into close proximity, allowing for resonance energy transfer from the NanoLuc® donor to the fluorescent acceptor upon addition of the furimazine substrate. This results in a detectable light emission from the acceptor.
Caption: Principle of Bioluminescence Resonance Energy Transfer (BRET).
Experimental Protocols
This section details the protocols for quantifying the this compound-induced interaction of GHSR1a with Gαq and for confirming the lack of interaction with β-arrestin 2.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| HEK293T Cells | ATCC | CRL-3216 |
| Opti-MEM™ I Reduced Serum Medium | Thermo Fisher Scientific | 31985062 |
| FuGENE® HD Transfection Reagent | Promega | E2311 |
| pNLF1-N [CMV/Nluc/Hygro] Vector | Promega | N1351 |
| pHTN HaloTag® CMV-neo Vector | Promega | G7721 |
| GHSR1a cDNA | GenScript | (Custom Synthesis) |
| GNAQ (Gαq) cDNA | GenScript | (Custom Synthesis) |
| ARRB2 (β-arrestin 2) cDNA | GenScript | (Custom Synthesis) |
| HaloTag® NanoBRET™ 618 Ligand | Promega | N2580 |
| Nano-Glo® Live Cell Assay System | Promega | N2011 |
| This compound | Tocris Bioscience | 5727 |
| White, 96-well assay plates | Corning | 3917 |
Protocol 1: Vector Construction
-
GHSR1a Donor Construct: Subclone the human GHSR1a cDNA into a NanoLuc® fusion vector (e.g., pNLF1-N) to create a C-terminal fusion (GHSR1a-Nluc). This orientation places the luciferase tag in the intracellular space.
-
Gαq Acceptor Construct: Subclone the human GNAQ cDNA into a HaloTag® vector (e.g., pHTN HaloTag® CMV-neo) to create an N-terminal fusion (HaloTag-Gαq).
-
β-arrestin 2 Acceptor Construct: Subclone the human ARRB2 cDNA into the same HaloTag® vector to create an N-terminal fusion (HaloTag-β-arrestin 2).
-
Verification: Verify all constructs by DNA sequencing to ensure the coding sequences are in-frame and free of mutations.
Protocol 2: Cell Culture and Transfection
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Transfection Optimization: To ensure a specific BRET signal and avoid artifacts from protein overexpression, optimize the ratio of donor (GHSR1a-Nluc) to acceptor (HaloTag-Gαq or HaloTag-β-arrestin 2) plasmid DNA. A common starting point is a 1:10 or 1:20 ratio (Donor:Acceptor).
-
Transfection Procedure (96-well format):
-
Seed HEK293T cells in a 6-well plate to be 80-90% confluent on the day of transfection.
-
Prepare a transfection mix using a suitable reagent (e.g., FuGENE® HD). For one well, combine 0.1 µg of GHSR1a-Nluc plasmid and 1.0 µg of the respective acceptor plasmid with the transfection reagent in Opti-MEM™, following the manufacturer's instructions.
-
Incubate the mixture for 15 minutes at room temperature and then add it dropwise to the cells.
-
Incubate for 24 hours before proceeding to the assay.
-
Protocol 3: NanoBRET™ Assay for this compound Dose-Response
Caption: Experimental workflow for the this compound NanoBRET™ dose-response assay.
-
Cell Preparation (24 hours post-transfection):
-
Gently detach the transfected cells and resuspend them in Opti-MEM™.
-
Determine the cell density and dilute to 2 x 10⁵ cells/mL.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension at a final concentration of 100 nM. Include a "no ligand" control.
-
Incubate for at least 60 minutes at 37°C in a 5% CO₂ incubator to allow ligand binding.
-
-
Plating:
-
Dispense 90 µL of the cell suspension into each well of a white, 96-well assay plate.
-
-
Compound Addition:
-
Prepare a 10X serial dilution of this compound in Opti-MEM™.
-
Add 10 µL of the 10X this compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 60 minutes at 37°C.
-
-
Substrate Addition and Measurement:
-
Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's protocol.
-
Add 25 µL of the substrate to each well.
-
Immediately measure the luminescence signal using a plate reader equipped with two filters: a donor filter (460 nm) and an acceptor filter (618 nm).
-
-
Data Analysis:
-
Calculate the Raw BRET Ratio for each well: (Acceptor Emission at 618 nm) / (Donor Emission at 460 nm).
-
Calculate the Corrected BRET Ratio: Raw BRET Ratio (sample) - Raw BRET Ratio (no ligand control).
-
Plot the Corrected BRET Ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
-
Data Presentation
The quantitative results from the dose-response experiments can be summarized as follows.
Table 1: Potency of this compound in Inducing GHSR1a-Effector Interactions (Hypothetical Data)
| Interacting Partner | EC₅₀ (nM) | Maximum BRET Ratio (mBU) | Hill Slope |
| Gαq | 15.2 | 150 ± 8.5 | 1.1 |
| β-arrestin 2 | > 10,000 | 5 ± 1.2 | N/A |
mBU = milliBRET units
Table 2: Assay Performance Metrics (Hypothetical Data)
| Assay | Z'-factor | Signal-to-Background (S/B) |
| GHSR1a / Gαq Interaction | 0.78 | 12.5 |
| GHSR1a / β-arrestin 2 Interaction | N/A | 1.2 |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low BRET Signal | - Suboptimal donor:acceptor ratio- Low transfection efficiency- Steric hindrance from fusion tags | - Titrate the ratio of donor and acceptor plasmids (e.g., 1:1, 1:10, 1:20, 1:50).- Optimize transfection protocol; check protein expression via Western blot or luminescence/fluorescence measurement.- Test both N- and C-terminal fusions for each protein. |
| High Background | - Overexpression of fusion proteins leading to non-specific interactions- Spectral overlap | - Reduce the total amount of DNA used in transfection.- Ensure use of appropriate filters and background subtraction (no acceptor/no ligand controls). The NanoBRET system is designed to minimize this. |
| Poor Z'-factor | - High well-to-well variability- Low signal window | - Ensure accurate and consistent pipetting.- Optimize cell seeding density and assay timing.- Increase the concentration of the positive control (this compound) if saturation was not reached. |
| No this compound Response | - Inactive compound- Non-functional receptor or effector fusion protein | - Verify the activity of the this compound stock.- Confirm expression and proper membrane localization of the GHSR1a-Nluc fusion protein. |
References
- 1. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of heterodimerisation and interacting proteins in ghrelin receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of an antagonist-bound ghrelin receptor reveals possible ghrelin recognition mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emerging role of heterodimerisation and interacting proteins in ghrelin receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
YIL781: A Biased Ligand for Investigating Ghrelin Receptor Signaling in Appetite Regulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
YIL781 is a small molecule that interacts with the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1] The ghrelin system is a critical regulator of energy balance, with its primary ligand, ghrelin, being the only known peripherally-derived hormone that stimulates appetite.[2][3] This makes the GHS-R1a a prime target for therapeutic interventions aimed at modulating food intake in conditions such as obesity, cachexia, and anorexia.[2][4]
This compound exhibits complex pharmacology at the GHS-R1a, demonstrating biased agonism. It selectively activates Gαq/11 and Gα12 signaling pathways without recruiting β-arrestin.[5][6] This unique signaling profile makes this compound a valuable tool for dissecting the specific downstream pathways of the ghrelin receptor that are responsible for its diverse physiological effects, including its influence on appetite and metabolism.[5] While sometimes referred to as a ghrelin receptor antagonist, its functional effects can be context-dependent, with reports of both increased and decreased food intake in preclinical models.[5][7] These application notes provide an overview of this compound's mechanism of action, protocols for its use in studying appetite regulation, and a summary of key quantitative data.
Mechanism of Action and Signaling Pathway
This compound acts as a biased agonist at the GHS-R1a. Unlike the endogenous ligand ghrelin, which activates multiple signaling cascades, this compound selectively stimulates the Gαq/11 and Gα12 pathways.[5] This selective activation leads to downstream cellular responses, such as calcium mobilization.[5] Notably, this compound does not promote the recruitment of β-arrestin, a key protein involved in receptor desensitization and internalization, as well as in initiating G-protein-independent signaling.[5] This biased signaling is crucial for understanding which intracellular pathways are responsible for the various physiological effects of ghrelin.
The GHS-R1a is highly expressed in the hypothalamus, a key brain region for appetite regulation.[2][8] Specifically, ghrelin's orexigenic (appetite-stimulating) effects are largely mediated through the activation of Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons in the arcuate nucleus of the hypothalamus.[8][9] Studies using this compound in conjunction with genetic models have demonstrated that Gαq/11 signaling in AgRP neurons is important for appetite regulation.[5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Value | Receptor/Assay | Reference |
| Ki | 17 nM | GHS-R1a | [1] |
| pA2 | 7.4 ± 0.1 | GHS-R1a (antagonism of HM01-induced Ca2+ increase) | [10] |
| β-arrestin 1 antagonism potency | 314 nM | Ghrelin-induced recruitment | [5] |
| β-arrestin 2 antagonism potency | 414 nM | Ghrelin-induced recruitment | [5] |
Table 2: In Vivo Effects of this compound on Food Intake and Body Weight
| Animal Model | Dose and Administration Route | Effect on Food Intake | Effect on Body Weight | Reference |
| Diet-induced obese mice | Daily oral administration | Reduced | Weight loss (up to 15%) | [7][11] |
| Rats | 25 μg, Intracerebroventricular (ICV) | Acute reduction in females | Reduced | [12] |
| Control mice | Intracerebroventricular (ICV) | Increased | Not reported | [5] |
| Gαq/11-deficient mice | Intracerebroventricular (ICV) | Blunted increase | Not reported | [5] |
Experimental Protocols
In Vitro Protocols
1. Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the GHS-R1a.
-
Method: Competition binding assay using a radiolabeled ligand (e.g., [3H]-MK-677) and cell membranes prepared from cells expressing GHS-R1a.[5]
-
Procedure:
-
Prepare cell membranes from HEK293 cells transiently expressing GHS-R1a.
-
Incubate the membranes with a fixed concentration of radiolabeled ligand and varying concentrations of this compound.
-
After incubation, separate bound from free radioligand by filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay
-
Objective: To assess the functional activity of this compound on Gαq/11-mediated signaling.
-
Method: Measure changes in intracellular calcium concentration in response to this compound treatment in cells expressing GHS-R1a.[5]
-
Procedure:
-
Culture HEK293 cells expressing GHS-R1a in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Treat the cells with varying concentrations of this compound.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
To test for antagonistic activity, pre-incubate cells with this compound before adding a known GHS-R1a agonist like ghrelin.[5]
-
3. β-Arrestin Recruitment Assay
-
Objective: To determine if this compound induces β-arrestin recruitment to the GHS-R1a.
-
Method: Bioluminescence Resonance Energy Transfer (BRET) assay.[5]
-
Procedure:
-
Co-transfect cells with GHS-R1a fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., GFP).
-
Plate the cells in a 96-well plate.
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Treat the cells with varying concentrations of this compound.
-
Measure the light emission at wavelengths corresponding to the donor and acceptor.
-
Calculate the BRET ratio as an indicator of protein-protein interaction.
-
In Vivo Protocols
1. Acute Food Intake Study
-
Objective: To evaluate the short-term effects of this compound on food intake.
-
Animal Model: Male or female rats or mice.
-
Procedure (Intracerebroventricular Administration):
-
Surgically implant a cannula into the lateral ventricle of the brain.[5]
-
Allow animals to recover for at least one week.
-
Fast animals overnight.[12]
-
At the beginning of the light cycle, administer this compound (e.g., 25 μg) or vehicle (e.g., artificial cerebrospinal fluid) via the cannula.[12]
-
Provide pre-weighed food and measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours).[12]
-
Monitor body weight changes.[12]
-
2. Chronic Weight Management Study in Diet-Induced Obese (DIO) Mice
-
Objective: To assess the long-term effects of this compound on body weight and food intake in an obesity model.
-
Animal Model: Mice fed a high-fat diet to induce obesity.
-
Procedure:
-
Induce obesity by feeding mice a high-fat diet for several weeks.
-
Administer this compound (e.g., 10 mg/kg) or vehicle orally once daily.[7]
-
Record daily food intake and body weight.[7]
-
At the end of the study, body composition (fat and lean mass) can be measured using techniques like NMR.[7]
-
A pair-fed group, which receives the same amount of food as the this compound-treated group, can be included to distinguish between effects on appetite and metabolism.[7]
-
Discussion and Future Directions
This compound's role in appetite regulation appears to be complex and potentially dependent on the metabolic state of the animal and the route of administration. While central administration in lean animals can increase food intake, likely through its partial agonism of the Gαq/11 pathway in the hypothalamus, chronic oral administration in obese animals leads to reduced food intake and weight loss.[5][7] This suggests that this compound's effects may be influenced by factors such as peripheral vs. central receptor populations, the baseline level of ghrelin signaling, and potential off-target effects at higher concentrations.
For researchers in drug development, this compound serves as a proof-of-concept for the development of biased GHS-R1a ligands. By selectively targeting specific downstream signaling pathways, it may be possible to develop therapeutics that retain the beneficial effects of modulating the ghrelin system (e.g., reducing appetite) while avoiding unwanted side effects. Future research should focus on further elucidating the specific neuronal circuits and peripheral tissues mediating the divergent effects of this compound on appetite. Additionally, studies exploring the impact of this compound on glucose homeostasis and insulin (B600854) secretion are warranted, as ghrelin is known to play a role in these processes.[11][13]
Conclusion
This compound is a valuable pharmacological tool for investigating the intricacies of ghrelin receptor signaling in the regulation of appetite and energy balance. Its biased agonism provides a unique opportunity to dissect the roles of Gαq/11 and Gα12 pathways in mediating the physiological effects of ghrelin. The provided protocols and data serve as a guide for researchers and scientists to effectively utilize this compound in their studies and contribute to a deeper understanding of the ghrelin system's therapeutic potential.
References
- 1. This compound hydrochloride, Ghrelin receptor antagonist (CAS 875258-85-8) | Abcam [abcam.com]
- 2. From Belly to Brain: Targeting the Ghrelin Receptor in Appetite and Food Intake Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ghrelin – Physiological Functions and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Ghrelin, Appetite Regulation, and Food Reward: Interaction with Chronic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pages.ucsd.edu [pages.ucsd.edu]
- 10. researchgate.net [researchgate.net]
- 11. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ghrelin's control of food reward and body weight in the lateral hypothalamic area is sexually dimorphic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
Application Notes and Protocols for Investigating Weight Management with YIL781
For Researchers, Scientists, and Drug Development Professionals
Introduction
YIL781 is a potent and selective antagonist of the ghrelin receptor (GHS-R1a), a key regulator of appetite, food intake, and energy homeostasis.[1][2] Ghrelin, the endogenous ligand for GHS-R1a, is a gut-derived hormone that stimulates hunger and promotes adiposity.[3][4] By blocking the action of ghrelin, this compound presents a promising therapeutic strategy for weight management and the treatment of obesity.
These application notes provide a comprehensive overview of the use of this compound in preclinical weight management studies. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of key biological pathways and experimental workflows to facilitate the investigation of this compound's anti-obesity effects.
Mechanism of Action
This compound acts as a competitive antagonist at the GHS-R1a with a binding affinity (Ki) of 17 nM.[3] Notably, this compound exhibits biased agonism. While it antagonizes ghrelin-induced signaling, it selectively activates the Gαq/11 and Gα12 pathways.[4] This biased signaling profile is thought to be crucial for its therapeutic effects, potentially separating the desired anorexigenic effects from adverse effects such as nausea, which can be associated with non-biased ghrelin receptor antagonists.[4]
Signaling Pathway of Ghrelin Receptor (GHS-R1a)
Caption: Ghrelin receptor signaling and the antagonistic action of this compound.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 17 nM | [3] |
| Functional Antagonism (Kb) | 11 nM | [3] |
| Receptor Selectivity | No significant affinity for the motilin receptor (Ki > 6 µM) | [2] |
| Signaling Bias | Selective activation of Gαq/11 and Gα12 pathways | [4] |
In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Treatment | Dose | Duration | Key Findings | Reference |
| Diet-Induced Obese (DIO) Mice | GHS-R1a antagonist (class) | Not specified | Daily | Up to 15% weight loss; reduced food intake; selective loss of fat mass. | [5] |
| DIO Mice | This compound | 3, 10, 30 mg/kg (oral) | Not specified | Dose-dependent decrease in body weight. | |
| Rats | This compound | 0.3 - 10 mg/kg (oral) | Single dose | Significant reduction in glucose excursion in an IPGTT. | [3] |
| Rats | This compound | 10 mg/kg (oral) | Single dose | 23% decrease in glucose AUC during IPGTT. | [2] |
| Rats | YIL-870 (similar antagonist) | 10 mg/kg (oral) | Daily | ~15% decrease in body weight in DIO mice. | [6] |
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice
This protocol describes the induction of obesity in mice, a common model for studying anti-obesity therapeutics.
Materials:
-
Male C57BL/6J mice (5-6 weeks old)
-
High-Fat Diet (HFD; e.g., 45-60% kcal from fat)
-
Standard chow diet (for control group)
-
Animal caging with enrichment
-
Weighing scale
Procedure:
-
Acclimatize mice for at least one week upon arrival, with ad libitum access to standard chow and water.
-
Randomly assign mice to two groups: Control (standard chow) and DIO (HFD).
-
House mice individually to allow for accurate food intake monitoring.
-
Provide the respective diets to each group ad libitum for 8-12 weeks.
-
Monitor body weight and food intake weekly.
-
Mice on the HFD are considered obese and ready for intervention when their body weight is significantly higher (typically 15-20%) than the control group.
Protocol 2: Evaluation of this compound on Body Weight and Food Intake in DIO Mice
This protocol details the procedure for assessing the in vivo efficacy of this compound on weight management.
Materials:
-
DIO mice (from Protocol 1)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Weighing scale
-
Metabolic cages (for precise food and water intake monitoring)
Procedure:
-
Acclimatize DIO mice to handling and oral gavage with the vehicle for 3-5 days before the start of the experiment.
-
Randomize DIO mice into treatment groups (e.g., Vehicle, this compound at 3, 10, 30 mg/kg).
-
Record baseline body weight and food intake for each mouse.
-
Administer this compound or vehicle orally once daily for the duration of the study (e.g., 14-28 days).
-
Measure body weight and food intake daily, at the same time each day.
-
At the end of the study, perform body composition analysis (e.g., DEXA or NMR) to determine fat mass and lean mass.
Protocol 3: Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol is used to assess the effect of this compound on glucose metabolism.
Materials:
-
Treated mice (from Protocol 2)
-
Glucose solution (20% w/v in sterile saline)
-
Glucometer and test strips
-
Restraining device
-
Syringes and needles for IP injection
-
Capillary tubes for blood collection
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record the fasting blood glucose level from a small tail snip (time 0).
-
Administer this compound or vehicle orally.
-
After a specified time (e.g., 60 minutes), administer a glucose bolus (2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Calculate the Area Under the Curve (AUC) for glucose to quantify glucose tolerance.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in a DIO mouse model.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Yil781: A Novel Ghrelin Receptor Antagonist for Diabetes Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Yil781 is a potent and selective small-molecule antagonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a). In the context of diabetes research, this compound presents a promising therapeutic approach by targeting the orexigenic and metabolic effects of ghrelin. Ghrelin, a peptide hormone primarily produced by the stomach, is known to stimulate appetite, increase fat mass, and importantly, suppress insulin (B600854) secretion. By blocking the action of ghrelin, this compound has been shown in preclinical studies to improve glucose homeostasis, enhance insulin secretion, reduce appetite, and promote weight loss, making it a significant tool for investigating the role of the ghrelin system in diabetes and for the development of novel anti-diabetic therapies.
Mechanism of Action
This compound acts as a competitive antagonist at the GHS-R1a. In pancreatic β-cells, ghrelin binding to its receptor initiates a signaling cascade through the Gαi2 subunit of the G-protein complex. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent suppression of voltage-gated Ca2+ channels. The reduced influx of calcium ions results in decreased insulin secretion. This compound effectively blocks this ghrelin-mediated inhibitory pathway, thereby restoring and enhancing glucose-dependent insulin secretion.
Signaling Pathway of this compound in Pancreatic β-Cells
Caption: Mechanism of this compound action in pancreatic β-cells.
Preclinical Data
Preclinical studies have demonstrated the efficacy of this compound in rodent models of obesity and glucose intolerance. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| Ki for GHS-R1a | 17 nM | The binding affinity of this compound to the ghrelin receptor. |
| Functional Antagonism | Competitive | This compound competitively inhibits ghrelin-induced receptor activation. |
Table 2: Effect of this compound on Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats
| Treatment | Glucose AUC (% of Vehicle) | Insulin AUC (% of Vehicle) |
| Vehicle | 100% | 100% |
| This compound (10 mg/kg, oral) | 77% (23% reduction)[1] | Data not available |
AUC: Area Under the Curve
Table 3: Effect of this compound on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle | This compound (daily oral administration) |
| Body Weight Change | Gain | Up to 15% loss[2] |
| Food Intake | Normal | Reduced |
| Fat Mass | Maintained or Increased | Selectively Reduced |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the in vivo efficacy of this compound in diabetes research.
Protocol 1: Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats
Objective: To assess the effect of this compound on glucose tolerance and insulin secretion in response to a glucose challenge.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Vehicle (e.g., 20% cyclodextrin)
-
D-Glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Insulin ELISA kit
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
-
Blood collection tubes (e.g., EDTA-coated)
Procedure:
-
Animal Acclimation: House rats in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to standard chow and water for at least one week before the experiment.
-
Fasting: Fast the rats for 16-18 hours (overnight) with free access to water.
-
This compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle orally via gavage.
-
Baseline Blood Sample (0 min): Two hours after drug administration, collect a baseline blood sample from the tail vein for glucose and insulin measurement.
-
Glucose Challenge: Administer D-glucose (2 g/kg body weight) via intraperitoneal injection.[1]
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Glucose and Insulin Measurement: Measure blood glucose immediately using a glucometer. Process the remaining blood to plasma and store at -80°C for subsequent insulin measurement using an ELISA kit.
-
Data Analysis: Calculate the area under the curve (AUC) for both glucose and insulin. Compare the results between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Experimental Workflow for IPGTT
Caption: Workflow for the Intraperitoneal Glucose Tolerance Test (IPGTT).
Protocol 2: Diet-Induced Obesity (DIO) Mouse Model for Weight Management Studies
Objective: To evaluate the long-term effects of this compound on body weight, food intake, and body composition in a model of diet-induced obesity.
Materials:
-
Male C57BL/6J mice (4-6 weeks old)
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Standard chow diet (control)
-
This compound
-
Vehicle
-
Metabolic cages for food intake measurement
-
System for body composition analysis (e.g., DEXA or NMR)
Procedure:
-
Induction of Obesity:
-
Divide mice into two groups: one receiving a standard chow diet and the other a high-fat diet.
-
Feed the mice their respective diets for 8-12 weeks to induce obesity in the HFD group. Monitor body weight weekly.
-
-
Treatment Period:
-
Divide the DIO mice into two subgroups: one to receive this compound and the other to receive vehicle.
-
Administer this compound (e.g., daily oral gavage) or vehicle for a specified period (e.g., 4-8 weeks).
-
-
Data Collection:
-
Body Weight: Measure body weight daily or weekly.
-
Food Intake: House mice in metabolic cages to measure daily food intake at regular intervals.
-
Body Composition: At the beginning and end of the treatment period, and potentially at intermediate time points, measure fat mass and lean mass using a non-invasive method like DEXA or NMR.
-
-
Data Analysis:
-
Compare the changes in body weight, cumulative food intake, and body composition between the this compound-treated and vehicle-treated DIO groups.
-
Use appropriate statistical tests to determine the significance of the observed effects.
-
Logical Flow for DIO Mouse Study
Caption: Logical flow of a diet-induced obesity (DIO) study with this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the ghrelin system in the pathophysiology of diabetes and obesity. Its ability to antagonize the GHS-R1a receptor leads to beneficial effects on glucose metabolism and energy balance in preclinical models. The protocols and data presented here provide a framework for researchers to further explore the therapeutic potential of this compound and other ghrelin receptor antagonists in the context of metabolic diseases.
References
Troubleshooting & Optimization
Technical Support Center: Preparing Yil781 Stock Solution
Disclaimer: The compound "Yil781" could not be definitively identified in publicly available scientific literature. The following information is provided as a detailed template based on best practices for handling hypothetical small molecule kinase inhibitors. Researchers should substitute the placeholder information with the specific details of their compound of interest, available from the supplier's documentation (e.g., Certificate of Analysis, Technical Data Sheet).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions due to its ability to dissolve a wide range of organic compounds.[1][2] Always use anhydrous, high-purity DMSO, as water contamination can reduce the solubility of many compounds.[2][3]
Q2: How should I store the solid this compound compound and its stock solution?
A2: Solid compounds are often stored at -20°C for long-term stability, which can be up to 3 years.[4][5] Once dissolved, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[4][6][7]
Q3: My this compound powder is not visible in the vial. Is it empty?
A3: Small quantities of lyophilized compounds can appear as a thin film or may have coated the walls of the vial, making them difficult to see.[8] Before opening, centrifuge the vial to collect all the powder at the bottom.[4][5]
Q4: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A4: The tolerance to DMSO varies between cell lines.[5] Generally, a final concentration of less than 0.1% DMSO is considered safe for most cells, while concentrations between 0.1% and 0.5% are tolerated by many robust cell lines.[5] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not fully dissolve in DMSO. | - Attempting to prepare a solution above the solubility limit.- Impure or wet DMSO.[3]- Insufficient mixing. | - Check the product datasheet for solubility information.- Use fresh, anhydrous, high-purity DMSO.[3]- Vortex the solution vigorously for 1-2 minutes.[1]- Sonicate in a water bath for 5-10 minutes.[1][3]- Gentle warming (not exceeding 40°C) may aid dissolution, but check for temperature sensitivity.[1][3] |
| Precipitation observed after diluting the DMSO stock solution in aqueous media. | - The compound's solubility limit in the aqueous buffer has been exceeded.[5] | - Decrease the final concentration of the compound in the assay.[5]- Perform serial dilutions in the aqueous medium instead of a single large dilution.[9]- Ensure thorough mixing immediately after dilution.[9]- Consider using a co-solvent system if DMSO is not suitable for your experiment.[5] |
| Stock solution shows precipitation after a freeze-thaw cycle. | - Repeated freeze-thaw cycles can decrease the stability of the stock solution.[3] | - Aliquot the stock solution into single-use volumes after preparation to minimize freeze-thaw cycles.[1][4][6]- If precipitation is observed, try to redissolve the compound by gentle warming and vortexing before use. However, preparing a fresh stock solution is recommended. |
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Primary Solvent | Anhydrous, high-purity DMSO | Check compound datasheet for other potential solvents.[7] |
| Typical Stock Concentration | 10 mM | A common starting point for many in vitro assays.[6] |
| Storage of Solid Compound | -20°C | Can be stable for up to 3 years.[4][5] |
| Storage of Stock Solution | -20°C (up to 1 month)-80°C (up to 6 months) | Aliquot to avoid repeated freeze-thaw cycles.[4][7] |
| Final DMSO Concentration in Assays | < 0.5% (ideally < 0.1%) | Varies by cell line; always run a vehicle control.[5] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of a hypothetical small molecule inhibitor, this compound, with a molecular weight of 450 g/mol .
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass:
-
Use the formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM solution: Mass (mg) = 10 mM x 1 mL x 450 g/mol = 4.5 mg
-
-
Weigh the compound:
-
Before opening, centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
Carefully weigh 4.5 mg of this compound powder and place it into a sterile vial.
-
-
Dissolve the compound:
-
Add 1 mL of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved.[1]
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm it gently (not exceeding 40°C).[1][3]
-
-
Aliquot and store:
Visualizations
Caption: Experimental workflow for this compound stock solution preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. captivatebio.com [captivatebio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Ghrelin Receptor Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ghrelin receptor antagonists. The information addresses unexpected experimental outcomes and provides detailed protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: We administered a ghrelin receptor (GHSR1a) antagonist, but observed an unexpected increase in food intake and body weight. Is this a known phenomenon?
A1: Yes, this is a documented paradoxical effect with certain ghrelin receptor antagonists. Compounds such as GSK1614343 and BIM-28163 have been reported to increase food intake and body weight in animal models like rodents and dogs.[1][2] This is contrary to the expected outcome of blocking the orexigenic (appetite-stimulating) signal of ghrelin. Interestingly, these same antagonists can still effectively block ghrelin-induced growth hormone secretion, indicating a complex and dissociated mechanism of action.[1]
Q2: What is the proposed mechanism behind the paradoxical orexigenic effect of some GHSR1a antagonists?
A2: The precise mechanism is still under investigation, but several hypotheses exist:
-
Biased Signaling: The ghrelin receptor is a G-protein coupled receptor (GPCR) that can signal through multiple downstream pathways (Gαq, Gαi/o, Gα12/13, and β-arrestin).[3][4] It's possible that some antagonists are "biased," meaning they selectively block one pathway (e.g., the Gαq pathway linked to growth hormone release) while inadvertently activating another that stimulates appetite.
-
Receptor Heterodimerization: GHSR1a can form complexes (heterodimers) with other receptors, such as dopamine (B1211576) or serotonin (B10506) receptors. An antagonist might alter the signaling of this receptor complex in an unforeseen way.
-
Constitutive Activity: The ghrelin receptor has a high level of constitutive (ligand-independent) activity. An antagonist might interact with this basal activity in a way that leads to an orexigenic signal.
-
Unknown Pathways: The unexpected effects suggest the existence of yet-unidentified signaling pathways or receptor subtypes that mediate the orexigenic actions of these specific antagonists.
Q3: How can we confirm if the observed effects of our antagonist are mediated by the ghrelin receptor?
A3: The gold standard for confirming on-target effects is to test the compound in Ghsr null mice (mice lacking the ghrelin receptor). If the unexpected increase in food intake is abolished in these mice, it strongly indicates that the effect is mediated through GHSR1a. This approach was used to confirm that the orexigenic effect of GSK1614343 is indeed GHSR1a-dependent.
Q4: Are there ghrelin receptor antagonists that have shown the expected effect of reducing food intake and body weight?
A4: Yes, several small-molecule ghrelin receptor antagonists, such as YIL-781 and [D-Lys-3]-GHRP-6, have been shown to successfully reduce food intake, promote weight loss, and improve glucose tolerance in animal models. These compounds appear to function as more conventional antagonists or inverse agonists without producing the paradoxical orexigenic effects.
Troubleshooting Guides
Issue 1: Unexpected Increase in Food Intake
| Possible Cause | Troubleshooting Step | Rationale |
| Biased Agonism | Characterize the antagonist's activity across multiple signaling pathways in vitro (e.g., calcium mobilization, cAMP accumulation, β-arrestin recruitment). | The antagonist may be selectively blocking one pathway while activating another. A comprehensive profiling can reveal this bias. |
| Off-Target Effects | Screen the compound against a panel of other GPCRs, particularly those involved in appetite regulation (e.g., serotonin, dopamine, melanocortin receptors). | The observed effect might be due to unintended interaction with another receptor. |
| On-Target Paradoxical Effect | Test the antagonist in Ghsr null mice. | This will determine if the effect is mediated by the ghrelin receptor. If the effect disappears, it confirms an on-target, albeit unexpected, action. |
Issue 2: Discrepancy Between In Vitro and In Vivo Results
| Possible Cause | Troubleshooting Step | Rationale |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | Perform PK studies to determine the compound's bioavailability, brain penetration, and half-life. | Poor exposure at the target tissue (e.g., hypothalamus) may lead to a lack of efficacy in vivo despite high in vitro potency. |
| Receptor Heterodimerization | Co-express GHSR1a with potential partner receptors (e.g., dopamine D2 receptor) in cell-based assays and re-evaluate antagonist potency. | The in vivo environment contains receptor complexes not present in simple in vitro systems, which can alter drug response. |
| Metabolism | Analyze for active metabolites of the antagonist in vivo. | The parent compound might be inactive, but a metabolite could be responsible for the observed effects. |
Quantitative Data Summary
Table 1: Effects of Different GHSR1a Antagonists on Body Weight and Food Intake
| Antagonist | Animal Model | Dose | Effect on Food Intake | Effect on Body Weight | Reference |
| GSK1614343 | Rats & Dogs | 10 mg/kg | Unexpected Increase | Unexpected Increase | |
| BIM-28163 | Mice | 150 nmol (ip) | Stimulatory | Not specified | |
| YIL-781 | DIO Mice | 30 mg/kg (po) | Reduced | ~5% decrease over 9 days | |
| [D-Lys-3]-GHRP-6 | Mice | (ip & icv) | Dose-dependent decrease | Decrease in weight gain |
Experimental Protocols
Protocol 1: In Vivo Evaluation of Ghrelin Receptor Antagonist on Food Intake and GH Secretion
-
Animal Model: Male C57BL/6J mice (18-25 weeks old), individually housed.
-
Acclimation: Allow mice to acclimate to individual housing and handling for at least one week.
-
Drug Administration:
-
Dissolve the antagonist in a suitable vehicle (e.g., 0.9% saline containing 0.25% BSA).
-
Administer the antagonist via intraperitoneal (ip) injection at the desired dose.
-
For combination studies, ghrelin can be co-administered or given shortly after the antagonist.
-
-
Food Intake Measurement:
-
Immediately after injection, provide a pre-weighed amount of standard chow.
-
Measure food consumption at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
-
Growth Hormone (GH) Measurement:
-
At a designated time point post-injection (e.g., 15 minutes), collect blood samples.
-
Plasma GH levels can be measured using a commercially available ELISA kit.
-
-
Data Analysis: Compare food intake and GH levels between vehicle-treated and antagonist-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
(Protocol synthesized from methodologies described in)
Protocol 2: cFos Immunohistochemistry for Neuronal Activation Mapping
-
Animal Treatment: Administer the vehicle or antagonist as described in Protocol 1.
-
Perfusion: 90-120 minutes after injection, deeply anesthetize the mice and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Brain Extraction and Sectioning:
-
Extract the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain in a sucrose (B13894) solution.
-
Section the brain (e.g., at 30 µm) on a cryostat, focusing on hypothalamic regions like the arcuate nucleus (ArcN) and dorsomedial nucleus (DMH).
-
-
Immunohistochemistry:
-
Incubate the sections with a primary antibody against cFos (a marker of neuronal activation).
-
Follow with a biotinylated secondary antibody and an avidin-biotin-peroxidase complex.
-
Visualize the signal using a chromogen like diaminobenzidine (DAB).
-
-
Imaging and Analysis:
-
Capture images of the brain regions of interest using a microscope.
-
Quantify the number of cFos-positive cells in each region to map the antagonist's effect on neuronal activity.
-
(Protocol synthesized from methodologies described in)
Visualizations
Caption: Ghrelin receptor (GHSR1a) signaling pathways.
Caption: Troubleshooting workflow for unexpected orexigenic effects.
References
- 1. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK1614343, a novel ghrelin receptor antagonist, produces an unexpected increase of food intake and body weight in rodents and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Yil781 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the off-target effects of Yil781, including troubleshooting guides and frequently asked questions to address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily characterized as a competitive antagonist of the ghrelin receptor (GHS-R1a) with a binding affinity (Ki) of 17 nM.[1] It functions by blocking the binding of ghrelin, a hormone that stimulates appetite and growth hormone secretion.
Q2: Does this compound have known off-target binding activities?
A2: Publicly available data on a comprehensive off-target screening panel for this compound is limited. One study mentioned that this compound was profiled against a panel of 30 pharmacologically important receptors and enzymes and showed no significant affinity (Ki ≥ 10 μM).[2] It has been specifically shown to have no significant affinity for the motilin receptor (Ki = 6 μM), which is the closest known homolog to the ghrelin receptor.[1] However, the full composition of the screening panel is not publicly detailed. For experiments where off-target effects are a critical concern, it is recommended that researchers consider conducting their own selectivity profiling.
Q3: What is meant by "biased signaling" of this compound?
A3: Biased signaling refers to the ability of a ligand to preferentially activate certain downstream signaling pathways of a receptor over others. This compound is a biased ligand of the ghrelin receptor. While it antagonizes ghrelin-induced signaling, it has been shown to selectively act as a partial agonist for the Gαq/11 and Gα12 G-protein pathways.[3] In contrast, it does not promote the recruitment of β-arrestin and may act as a weak inverse agonist for this pathway.[3] This is a critical functional "off-target" effect that can lead to specific physiological outcomes.
Q4: How does the biased agonism of this compound affect its in vivo activity?
A4: The partial agonism of this compound on Gαq/11 and Gα12 pathways can lead to unexpected in vivo effects for a ghrelin receptor antagonist. For instance, under conditions of low circulating ghrelin, the partial agonistic properties of this compound may become more apparent, potentially leading to an increase in food intake. This is in contrast to its expected effect of appetite suppression.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected increase in food intake after this compound administration. | The biased partial agonism of this compound on Gαq/11 and Gα12 pathways may be unmasked, especially in conditions with low endogenous ghrelin levels.[3] | Consider the timing of this compound administration in relation to the animal's feeding and fasting cycles. Perform experiments during a phase with higher baseline ghrelin to favor the antagonist effect. |
| Inconsistent results in downstream signaling assays (e.g., cAMP levels). | The complex signaling profile of this compound as a biased ligand can lead to varied responses depending on the specific G-protein coupling and cellular context. The ghrelin receptor is known to couple to multiple G-protein subtypes (Gαq/11, Gαi/o, Gα12/13).[3] | Carefully select the appropriate assay to measure the signaling pathway of interest. For example, to assess Gαq/11 activation, a calcium mobilization or IP1 accumulation assay would be more informative than a cAMP assay, which primarily reflects Gαi/o or Gαs activity. |
| Difficulty in observing antagonism of ghrelin-induced β-arrestin recruitment. | This compound has been reported to be a weak inverse agonist for β-arrestin recruitment.[3] This means it may have some intrinsic activity on this pathway, which could complicate the interpretation of its antagonistic effects. | Use a range of this compound concentrations in your β-arrestin recruitment assay to fully characterize its dose-response relationship. Compare its effect to a known neutral antagonist if available. |
| This compound appears to enable signaling of another co-expressed receptor. | In systems where the ghrelin receptor forms heterodimers with other GPCRs (e.g., cannabinoid CB2 receptor), this compound, by binding to the ghrelin receptor, can allosterically modulate the signaling of the partner receptor.[4] | Be aware of the potential for receptor heterodimerization in your experimental system. If co-expressing multiple receptors, consider single-receptor controls to dissect the effects of this compound. |
Data on this compound Selectivity and Potency
| Target | Assay Type | Value | Reference |
| Ghrelin Receptor (GHS-R1a) | Competition Binding (Ki) | 17 nM | [1] |
| Ghrelin Receptor (GHS-R1a) | Functional Antagonism (Kb) | 11 nM | |
| Motilin Receptor | Binding Affinity (Ki) | 6 μM | [1] |
| Gαq/11 | Partial Agonism (EC50) | 16 nM (Gαq), 53 nM (Gα11) | [3] |
| β-arrestin 1/2 | Antagonism | 314 nM (β-arrestin 1), 414 nM (β-arrestin 2) | [3] |
| Panel of 30 Receptors and Enzymes | Binding Affinity (Ki) | ≥ 10 μM | [2] |
Experimental Protocols
β-Arrestin Recruitment Assay
This protocol is a general guideline for measuring β-arrestin recruitment to the ghrelin receptor upon ligand stimulation using a BRET (Bioluminescence Resonance Energy Transfer) based assay.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are transiently co-transfected with constructs for GHS-R1a, β-arrestin-RlucII (Renilla luciferase), and rGFP-CAAX (green fluorescent protein).
-
-
Assay Procedure:
-
24-48 hours post-transfection, cells are harvested and seeded into 96-well plates.
-
Cells are pre-incubated with this compound at various concentrations for a specified time (e.g., 5-15 minutes).
-
Ghrelin is then added at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a defined period.
-
The BRET substrate (e.g., coelenterazine (B1669285) h) is added, and luminescence is read at two wavelengths (e.g., for RlucII and rGFP).
-
The BRET ratio is calculated as the ratio of the light emitted by the acceptor (rGFP) to the light emitted by the donor (RlucII).
-
cAMP Measurement Assay
This protocol provides a general method for determining changes in intracellular cAMP levels following ghrelin receptor activation, which typically couples to Gαi/o, leading to an inhibition of adenylyl cyclase.
-
Cell Culture:
-
Use a cell line endogenously or recombinantly expressing GHS-R1a (e.g., HEK293 or CHO cells).
-
-
Assay Procedure:
-
Cells are seeded in a 96-well plate and grown to confluence.
-
The growth medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-treated with varying concentrations of this compound for 15-30 minutes.
-
Forskolin (an adenylyl cyclase activator) is added to stimulate cAMP production, followed immediately by the addition of ghrelin.
-
After a 15-30 minute incubation at 37°C, the reaction is stopped, and cells are lysed.
-
Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Visualizations
Caption: Ghrelin receptor signaling pathways activated by Ghrelin and modulated by this compound.
Caption: Logical workflow for troubleshooting unexpected in vivo results with this compound.
References
Yil781 Biased Agonism: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting biased agonism data for Yil781, a selective ghrelin receptor ligand. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a biased agonist?
A1: this compound is a small molecule ligand for the ghrelin receptor (GHSR). It is classified as a biased agonist because it selectively activates specific downstream signaling pathways while simultaneously inhibiting others. Specifically, this compound is a partial agonist for the Gαq/11 and Gα12 protein pathways but acts as a weak inverse agonist or antagonist for β-arrestin recruitment.[1][2][3] This differential activation of signaling cascades is the hallmark of biased agonism.
Q2: We are observing an increase in food intake in our in vivo models after administering this compound, which was initially reported as a ghrelin receptor antagonist. Is this an expected outcome?
A2: Yes, this is a plausible outcome. While initially characterized as an antagonist, further studies revealed this compound's partial agonism towards the Gαq/11 and Gα12 pathways.[1][4] Activation of these specific pathways is believed to be sufficient to increase food intake, which may explain the unexpected orexigenic effects observed in some studies.[1]
Q3: Our in vitro assays are showing conflicting results for this compound activity. What could be the reason?
A3: The apparent activity of this compound is highly dependent on the specific signaling pathway being assayed. For instance, if you are conducting an assay that measures Gαq/11 activation (e.g., calcium mobilization or IP-one accumulation), you will observe partial agonism.[1] Conversely, if you are using an assay that measures β-arrestin recruitment, you will observe antagonism or weak inverse agonism.[1] It is crucial to select assays that are specific to the signaling pathway of interest to correctly interpret the biased agonistic nature of this compound.
Q4: Does this compound affect gastric emptying?
A4: Yes, studies have shown that this compound can decrease gastric emptying.[1] This effect is thought to be mediated by its action on the ghrelin receptor, but the specific signaling pathway responsible for this physiological outcome may be different from the one that stimulates food intake.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected agonist activity in a functional assay. | The chosen assay may be sensitive to Gαq/11 or Gα12 signaling, where this compound acts as a partial agonist. | Verify the signaling pathway measured by your assay. To confirm biased agonism, run parallel assays that measure different downstream signals, such as a β-arrestin recruitment assay. |
| High variability in experimental replicates. | Cell line instability, passage number, or variations in transfection efficiency can affect results. Additionally, the constitutive activity of the ghrelin receptor can contribute to variability. | Use a stable, well-characterized cell line expressing the ghrelin receptor. Keep cell passage numbers low and optimize transfection conditions. Consider using a ghrelin receptor mutant with reduced constitutive activity for certain experiments.[5] |
| Difficulty reproducing in vivo effects on food intake. | The timing of administration and the feeding state of the animals can influence the outcome. | Administer this compound during a period of low endogenous ghrelin levels (e.g., the early light phase for nocturnal animals) to unmask its agonistic properties.[1] Ensure consistent feeding protocols across all experimental groups. |
| No observable effect in a β-arrestin recruitment assay. | This is the expected outcome for this compound, as it has no intrinsic activity for β-arrestin recruitment.[1] | To confirm the compound is active at the receptor, use it as an antagonist in the presence of a known ghrelin receptor agonist, such as ghrelin. This compound should antagonize the agonist-induced β-arrestin recruitment.[1] |
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound at the ghrelin receptor.
Table 1: G-Protein Activation Profile of this compound
| Pathway | Assay Type | This compound Activity | EC₅₀ | Efficacy (vs. Ghrelin) | Reference |
| Gαq | BRET | Partial Agonist | 16 nM | 45% | [1] |
| Gα11 | BRET | Partial Agonist | 53 nM | 43% | [1] |
| Gα12 | BRET | Partial Agonist | - | Significant Partial Agonism | [1] |
| Gαi/o | BRET | No Intrinsic Activity | - | - | [1] |
| Gα13 | BRET | No Intrinsic Activity | - | - | [1] |
Table 2: β-Arrestin Recruitment Profile of this compound
| Pathway | Assay Type | This compound Activity | IC₅₀ (vs. 30nM Ghrelin) | Intrinsic Activity | Reference |
| β-Arrestin 1 | BRET | Antagonist / Weak Inverse Agonist | 314 nM | Weak Inverse Agonism | [1] |
| β-Arrestin 2 | BRET | Antagonist / Weak Inverse Agonist | 414 nM | Weak Inverse Agonism | [1] |
Experimental Protocols
Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation
This protocol is a generalized procedure based on methodologies described in the literature for assessing G-protein activation.[1]
Objective: To quantify the interaction between a specific Gα subunit and the Gγ subunit upon ghrelin receptor activation by this compound.
Materials:
-
HEK293 cells
-
Expression vectors for:
-
Ghrelin receptor
-
Gα subunit fused to Renilla luciferase (RlucII)
-
GFP10-Gγ1
-
-
Cell culture reagents
-
Transfection reagent
-
White 96-well microplates
-
Coelenterazine (B1669285) h (luciferase substrate)
-
BRET plate reader
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect cells with plasmids for the ghrelin receptor, the specific Gα-RlucII fusion, and GFP10-Gγ1.
-
-
Cell Plating:
-
24 hours post-transfection, plate the cells in white 96-well plates.
-
-
Compound Addition:
-
48 hours post-transfection, wash the cells with assay buffer.
-
Add varying concentrations of this compound or a control ligand (e.g., ghrelin) to the wells.
-
-
Substrate Addition:
-
Add coelenterazine h to each well to a final concentration of 5 µM.
-
-
BRET Measurement:
-
Immediately after substrate addition, measure the luminescence signals at the appropriate wavelengths for RlucII (donor) and GFP10 (acceptor) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the ligand concentration and fit the data to a dose-response curve to determine EC₅₀ and Emax values.
-
β-Arrestin Recruitment Assay (BRET)
This protocol is a generalized method for measuring the recruitment of β-arrestin to the cell membrane.[1]
Objective: To determine the effect of this compound on the recruitment of β-arrestin to the activated ghrelin receptor.
Materials:
-
HEK293 cells
-
Expression vectors for:
-
Ghrelin receptor
-
β-arrestin1/2 fused to Renilla luciferase (RlucII)
-
rGFP-CAAX (membrane-anchored GFP)
-
-
Cell culture and transfection reagents
-
White 96-well microplates
-
Coelenterazine h
-
BRET plate reader
Procedure:
-
Cell Culture and Transfection:
-
Co-transfect HEK293 cells with plasmids for the ghrelin receptor, β-arrestin-RlucII, and rGFP-CAAX.
-
-
Cell Plating:
-
Plate transfected cells in white 96-well plates 24 hours after transfection.
-
-
Compound Stimulation:
-
48 hours post-transfection, wash cells and add this compound (to measure intrinsic activity) or ghrelin in the presence of varying concentrations of this compound (to measure antagonism).
-
-
Substrate Addition and BRET Measurement:
-
Add coelenterazine h and immediately measure BRET signal as described for the G-protein activation assay.
-
-
Data Analysis:
-
Calculate the BRET ratio. For intrinsic activity, plot the BRET ratio against this compound concentration. For antagonism, plot the ghrelin-induced BRET ratio against this compound concentration to determine the IC₅₀.
-
Visualizations
Caption: this compound biased signaling at the ghrelin receptor.
References
- 1. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pa2online.org [pa2online.org]
Yil781 In Vivo Efficacy: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the in vivo efficacy of Yil781, a small-molecule modulator of the ghrelin receptor (GHS-R1a).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small-molecule ligand for the ghrelin receptor (GHS-R1a).[1][2] Its mechanism of action is complex as it acts as a biased ligand, meaning it can differentially affect various signaling pathways downstream of the receptor.[3][4] It has been characterized as a partial agonist for Gαq/11 and Gα12 pathways, an inverse agonist for β-arrestin recruitment, and a competitive antagonist in certain functional assays.[3] This multifaceted signaling profile can lead to varying physiological outcomes depending on the experimental context.
Q2: What are the reported in vivo effects of this compound?
Reported in vivo effects of this compound include modulation of food intake, body weight, gastric emptying, and glucose tolerance.[1][3][5] However, the outcomes can be contradictory. Some studies report that this compound decreases food intake and body weight, while others have observed an increase in food intake under specific conditions, potentially due to its partial agonist activity in the absence of high endogenous ghrelin levels.[3][5]
Q3: Why am I observing no effect or an unexpected effect of this compound in my in vivo study?
The variable in vivo efficacy of this compound can be attributed to several factors:
-
Biased Agonism: The compound's ability to selectively activate certain signaling pathways over others can lead to different physiological responses.[3][4]
-
Animal Model: The specific rodent model, its metabolic state (e.g., lean vs. diet-induced obese), and genetic background can influence the outcome.
-
Dosing and Route of Administration: Inadequate dosage or inappropriate route of administration can result in insufficient target engagement.
-
Timing of Administration: The effect of this compound on food intake has been shown to be dependent on the time of administration (e.g., light vs. dark phase), which corresponds to different levels of endogenous ghrelin.[3]
-
Endpoint Measurement: The specific physiological parameter being measured and the timing of the measurement are critical.
Troubleshooting Guide
Issue 1: No significant effect on food intake or body weight.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dose | Perform a dose-response study to determine the minimal efficacious dose in your specific model. A reported efficacious oral dose for reducing glucose excursion is as low as 0.3 mg/kg.[1] |
| Inappropriate Timing of Administration | Administer this compound during the early light phase when endogenous ghrelin levels are low to potentially unmask its agonistic effects on food intake.[3] Conversely, administration during the dark phase (active feeding) might better reveal its antagonistic properties. |
| Insufficient Duration of Treatment | For body weight studies, ensure the treatment duration is sufficient to observe significant changes. Daily oral administration has been shown to be effective.[2][5] |
| Animal Model Variability | Consider the metabolic state of your animals. Effects may be more pronounced in diet-induced obese (DIO) models compared to lean animals. |
| Compound Stability/Formulation | Ensure the compound is properly formulated for the chosen route of administration and has not degraded. |
Issue 2: Unexpected increase in food intake.
| Possible Cause | Troubleshooting Step |
| Partial Agonist Activity | This may be an inherent property of the compound, especially when endogenous ghrelin levels are low.[3] Consider co-administration with a ghrelin receptor neutral antagonist to see if the effect is blocked. |
| Timing of Administration | An increase in food intake was observed when this compound was administered during the early light phase in rats.[3] Correlate your observations with the timing of administration and the known feeding patterns of your animal model. |
Issue 3: Lack of effect on glucose tolerance.
| Possible Cause | Troubleshooting Step |
| Timing of Drug Administration Relative to Glucose Challenge | Ensure this compound is administered at an appropriate time before the glucose challenge to allow for optimal absorption and target engagement. One study administered the compound 5 hours before the glucose challenge.[6] |
| Inappropriate Glucose Challenge Dose | Verify that the dose of glucose used in your intraperitoneal glucose tolerance test (IPGTT) is appropriate for your animal model. A 2 g/kg glucose challenge has been used in rats.[6] |
| Baseline Glucose Levels | The effect on glucose tolerance may be more pronounced in models with impaired glucose metabolism. |
Experimental Protocols
Protocol 1: Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Animal Model: Wistar rats or C57BL/6 mice.
-
Acclimatization: Acclimatize animals to handling for at least 3 days prior to the experiment.
-
Fasting: Fast animals overnight (approximately 16 hours) with free access to water.
-
Drug Administration: Administer this compound or vehicle orally (p.o.). A reported dose is 10 mg/kg.[6]
-
Baseline Blood Glucose: At 5 hours post-dose, collect a baseline blood sample from the tail vein.
-
Glucose Challenge: Administer a 2 g/kg glucose solution via intraperitoneal (i.p.) injection.
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, and 120 minutes post-glucose challenge and measure glucose levels.
-
Data Analysis: Calculate the area under the curve (AUC) for glucose excursion for each treatment group.
Protocol 2: Food Intake and Body Weight Study in Diet-Induced Obese (DIO) Mice
-
Animal Model: C57BL/6 mice on a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.
-
Housing: House animals individually to allow for accurate food intake measurement.
-
Drug Administration: Administer this compound or vehicle orally on a daily basis.
-
Measurements: Record body weight and food intake daily at the same time.
-
Duration: Continue the study for a sufficient period to observe significant changes in body weight (e.g., 14-28 days).
-
Pair-Feeding Arm (Optional): Include a pair-fed group that receives the vehicle but is fed the same amount of food as consumed by the this compound-treated group to distinguish between effects on energy expenditure and appetite suppression.[2][5]
Data Presentation
Table 1: In Vitro Characterization of this compound
| Assay | Target | Result | Reference |
| Radioligand Binding | GHS-R1a | Ki = 17 nM | [1] |
| GTPγS Binding | GHS-R1a | Competitive antagonist, Kb = 11 nM | [1] |
| BRET-based G-protein Activation | Gαq | Partial agonist | [3] |
| BRET-based G-protein Activation | Gα12 | Partial agonist | [3] |
| BRET-based β-arrestin Recruitment | β-arrestin | Weak inverse agonist | [3] |
Table 2: Summary of Reported In Vivo Efficacy of this compound
| Species | Model | Dose & Route | Primary Outcome | Reference |
| Rat | Normal | - | Increased food intake (light phase) | [3] |
| Rat | Normal | 0.3-10 mg/kg, p.o. | Reduced glucose excursion in IPGTT | [1] |
| Mouse | Diet-Induced Obese | Daily oral admin. | Reduced food intake and body weight | [2][5] |
Visualizations
Caption: this compound's biased signaling at the ghrelin receptor.
Caption: A logical workflow for troubleshooting this compound in vivo experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Avoiding precipitation of Yil781 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Yil781 to avoid common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the ghrelin receptor (GHS-R1a), with a Ki value of 17 nM.[1][2][3] It functions as a biased ligand, selectively activating the Gαq/11 and Gα12 signaling pathways while showing no intrinsic activity for β-arrestin recruitment.[4][5] This biased agonism makes it a valuable tool for dissecting the specific signaling cascades downstream of the ghrelin receptor.
Q2: What are the common solvents for dissolving this compound?
This compound hydrochloride is soluble in Dimethyl Sulfoxide (DMSO) and ethanol (B145695), with a solubility of up to 100 mM. It is also soluble in water up to 100 mM. For in vivo studies, complex vehicle formulations are often required to maintain solubility and stability.
Q3: My this compound solution has precipitated. What are the possible causes?
Precipitation of this compound in aqueous solutions is a common issue that can be influenced by several factors:
-
Solvent Choice: While soluble in pure DMSO or ethanol at high concentrations, dilution into aqueous buffers can cause this compound to precipitate, especially at neutral or alkaline pH.
-
pH of the Solution: The stability of similar small molecules can be highly pH-dependent. While specific data for this compound is limited, compounds with amine groups are often more soluble at acidic pH.
-
Temperature: Low temperatures can decrease the solubility of many compounds, potentially leading to precipitation.
-
Concentration: Exceeding the solubility limit in a particular solvent system will cause the compound to precipitate.
-
Improper Mixing: Inadequate vortexing or sonication when preparing the solution can lead to localized areas of high concentration and subsequent precipitation.
Q4: How should I store this compound powder and its stock solutions?
-
Solid this compound: Store the solid compound under desiccating conditions at room temperature. It can be stored for up to 12 months under these conditions.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides step-by-step instructions to help you avoid precipitation of this compound in your experiments.
Problem: this compound precipitates upon dilution of the DMSO stock solution into an aqueous buffer.
Solution Workflow:
References
- 1. This compound hydrochloride, Ghrelin receptor antagonist (CAS 875258-85-8) | Abcam [abcam.com]
- 2. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 3. YIL 781 - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Yil781 Functional Assays: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for functional assays involving Yil781, a biased partial agonist of the ghrelin receptor (GHS-R1a).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a biased partial agonist for the ghrelin receptor (GHS-R1a).[1][2] This means it selectively activates specific downstream signaling pathways. This compound preferentially activates the Gαq/11 and Gα12 pathways, while having minimal to no effect on Gαi/o and β-arrestin recruitment pathways.[1]
Q2: Why is this compound referred to as a "biased" agonist?
A2: The term "biased agonism" or "functional selectivity" describes the ability of a ligand to stabilize a specific conformation of a receptor, leading to the activation of a subset of its downstream signaling pathways.[2] this compound is a biased agonist because it selectively activates the Gαq/11 and Gα12 pathways of the ghrelin receptor, unlike the endogenous ligand ghrelin, which activates a broader range of signaling pathways.[1]
Q3: What are the primary applications of this compound in research?
A3: this compound is a valuable tool for dissecting the physiological roles of specific ghrelin receptor signaling pathways. By selectively activating Gαq/11 and Gα12, researchers can investigate the contributions of these pathways to various physiological processes, such as appetite regulation, glucose homeostasis, and growth hormone secretion, independently of other signaling arms.
Troubleshooting Guides
This section provides solutions to common issues that may arise during in vitro functional assays with this compound.
Issue 1: Unexpectedly low or no agonistic activity of this compound in a calcium flux assay.
-
Question: I am not observing the expected partial agonistic effect of this compound in my calcium flux assay. The response is either very weak or absent. What could be the reason?
-
Answer: This is a known potential artifact in assays with transient readouts. The partial agonism of this compound might be masked due to the rapid and transient nature of the calcium response. The peak calcium signal induced by this compound may have already returned to baseline by the time of measurement, especially when evaluating it in an antagonist mode after pre-incubation.
-
Troubleshooting Steps:
-
Kinetic Measurements: Perform a kinetic read of the calcium flux immediately after the addition of this compound. This will help capture the transient peak response that might be missed in an endpoint assay.
-
Use a More Stable Readout: Consider using an assay with a more stable signal output, such as an inositol (B14025) monophosphate (IP1) accumulation assay. IP1 is a downstream product of Gαq activation and accumulates over time, providing a more robust and less transient signal.
-
Optimize Agonist Concentration: Ensure you are using an appropriate concentration range for this compound. As a partial agonist, its maximal effect will be lower than that of a full agonist.
-
-
Issue 2: High variability between replicate wells in a Gαq/11 activation assay.
-
Question: My data from this compound-treated wells show significant variability, making it difficult to obtain reliable dose-response curves. What are the potential causes and solutions?
-
Answer: High variability in cell-based assays can stem from several factors, including inconsistent cell health, uneven cell seeding, or issues with reagent dispensing.
-
Troubleshooting Steps:
-
Cell Health and Density: Ensure your cells are healthy, in a logarithmic growth phase, and seeded at a consistent density across all wells. Passage number should also be kept low and consistent between experiments.
-
Reagent Preparation and Dispensing: Prepare fresh dilutions of this compound for each experiment. Ensure accurate and consistent dispensing of all reagents, including the compound and detection reagents, using calibrated pipettes or automated liquid handlers.
-
Assay Controls: Include appropriate positive and negative controls in your assay plate to monitor for consistency and potential plate-wide issues. A full agonist for the ghrelin receptor can serve as a positive control.
-
-
Issue 3: Difficulty in detecting Gα12-mediated signaling.
-
Question: I am trying to measure the Gα12-mediated effects of this compound, but the signal is weak or indistinguishable from background. How can I improve my assay?
-
Answer: Measuring the activation of the Gα12/13 family can be challenging compared to other G protein subtypes. This is often due to a lack of robust and sensitive downstream readouts.
-
Troubleshooting Steps:
-
Use a Specific Biosensor Assay: Employ a sensitive and specific assay for Gα12 activation, such as a Bioluminescence Resonance Energy Transfer (BRET)-based assay. These assays can directly measure the interaction between Gα12 and its effector proteins or the dissociation of the Gα/Gβγ subunits upon receptor activation.
-
Optimize Transfection and Expression Levels: In BRET assays, the stoichiometry of the donor and acceptor fusion proteins is critical. Optimize the DNA ratios during transfection to achieve a low basal BRET signal and a maximal agonist-induced response.
-
Cell Line Selection: Ensure the cell line used expresses the necessary components for Gα12 signaling or co-transfect the required components.
-
-
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound in various functional assays.
| Assay Type | G Protein Pathway | Parameter | Value | Species | Cell Line | Reference |
| BRET | Gαq | EC50 | 16 nM | Human | HEK293 | |
| BRET | Gαq | Emax | 45% (of ghrelin) | Human | HEK293 | |
| BRET | Gα11 | EC50 | 53 nM | Human | HEK293 | |
| BRET | Gα11 | Emax | 43% (of ghrelin) | Human | HEK293 | |
| BRET | Gα12 | Emax | Partial Agonist | Human | HEK293 | |
| Receptor Internalization | - | pEC50 | 8.43 ± 0.33 | Human | HEK293TR | |
| Calcium Mobilization | Gαq/11 | pEC50 | 5.8 ± 0.3 | Human | HEK293TR | |
| Radioligand Binding | - | Ki | 17 nM | Human | - |
Experimental Protocols
1. Gαq/11 Activation Assay (IP1 Accumulation)
This protocol is adapted from the Cisbio IP-One HTRF® assay.
-
Cell Seeding:
-
Culture cells expressing the human ghrelin receptor (e.g., HEK293) in a suitable medium.
-
Seed the cells into a 96-well or 384-well white, solid-bottom plate at an optimized density and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a full agonist control (e.g., ghrelin) in the stimulation buffer provided with the assay kit, containing LiCl.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 60 minutes).
-
-
Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to each well.
-
Incubate at room temperature for 1 hour, protected from light.
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (emission at 620 nm and 665 nm, excitation at 320 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Generate dose-response curves and calculate EC50 and Emax values using a suitable software (e.g., GraphPad Prism).
-
2. Gα12 Activation Assay (BRET)
This protocol is a general guide for a BRET-based G protein activation assay.
-
Transfection:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding for the ghrelin receptor, Gα12, and a BRET biosensor pair (e.g., a Renilla luciferase (Rluc)-tagged G protein subunit and a YFP-tagged effector or another G protein subunit).
-
Optimize the ratio of the plasmids to achieve optimal expression levels for a good BRET signal window.
-
Seed the transfected cells into a 96-well white, clear-bottom plate.
-
-
Assay Procedure:
-
24-48 hours post-transfection, wash the cells with a suitable assay buffer (e.g., HBSS).
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h) to each well.
-
Measure the basal BRET ratio using a BRET-compatible plate reader (simultaneously measuring luminescence at two wavelengths, e.g., ~475 nm for Rluc and ~530 nm for YFP).
-
Add this compound at various concentrations and measure the change in the BRET ratio over time.
-
-
Data Analysis:
-
Calculate the net BRET ratio by subtracting the basal ratio from the agonist-induced ratio.
-
Plot the net BRET ratio against the ligand concentration to generate dose-response curves and determine EC50 and Emax values.
-
3. β-Arrestin Recruitment Assay (BRET)
This protocol provides a general framework for a BRET-based β-arrestin recruitment assay.
-
Transfection:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding for the ghrelin receptor fused to a BRET donor (e.g., Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., YFP).
-
Seed the transfected cells into a 96-well white, clear-bottom plate.
-
-
Assay Procedure:
-
24-48 hours post-transfection, wash the cells with assay buffer.
-
Add the BRET substrate (e.g., coelenterazine h).
-
Measure the basal BRET ratio.
-
Add this compound or a control ligand and measure the change in the BRET ratio.
-
-
Data Analysis:
-
Calculate the net BRET ratio.
-
Generate dose-response curves to determine the potency and efficacy of this compound in recruiting β-arrestin.
-
Visualizations
Caption: this compound signaling pathway at the ghrelin receptor.
Caption: Troubleshooting workflow for this compound functional assays.
Caption: General experimental workflow for this compound functional assays.
References
Validation & Comparative
A Comparative Guide to Ghrelin Receptor Modulation: YIL781 vs. Abb13d
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent small-molecule modulators of the ghrelin receptor (GHSR1a): YIL781 and Abb13d. The ghrelin receptor, a G protein-coupled receptor (GPCR), is a key regulator of appetite, growth hormone secretion, and energy homeostasis, making it a significant target for therapeutic intervention in metabolic and eating disorders. This document synthesizes experimental data on the binding affinities, functional activities, and signaling pathways affected by this compound and Abb13d, offering a comprehensive resource for researchers in the field.
At a Glance: this compound vs. Abb13d
| Feature | This compound | Abb13d |
| Primary Mechanism of Action | Ghrelin Receptor Antagonist / Biased Ligand | Ghrelin Receptor Inverse Agonist |
| Binding Affinity (Ki) | 17 nM[1] | Data not available in the provided search results. |
| Gαq/11-mediated Signaling | Partial Agonist[2] | Inverse Agonist[2] |
| β-Arrestin 1 Recruitment | Antagonist (Potency: 314 nM)[2] | Antagonist (Potency: 2.3 µM)[2] |
| β-Arrestin 2 Recruitment | Antagonist (Potency: 414 nM)[2] | Antagonist (Potency: 2.5 µM)[2] |
| Other G Protein Pathways | Partial agonist for Gα12[2] | No reported intrinsic activity for other G proteins[2] |
Delving Deeper: Mechanism of Action and Signaling Bias
This compound and Abb13d, while both targeting the ghrelin receptor, exhibit distinct pharmacological profiles that have significant implications for their potential therapeutic applications.
This compound is characterized as a potent ghrelin receptor antagonist.[1] However, further investigation has revealed it to be a biased ligand. Specifically, this compound demonstrates partial agonism towards the Gαq/11 and Gα12 signaling pathways.[2] This means that while it blocks the effects of the endogenous ligand ghrelin, it can also weakly activate these specific downstream pathways on its own. In contrast, this compound acts as an antagonist in β-arrestin recruitment assays, blocking the ghrelin-induced engagement of both β-arrestin 1 and 2.[2]
Abb13d , on the other hand, is classified as an inverse agonist, particularly for the Gαq/11-associated signals.[2] This indicates that it not only blocks the action of ghrelin but also reduces the basal, constitutive activity of the ghrelin receptor in this pathway. Similar to this compound, Abb13d also antagonizes the recruitment of β-arrestin 1 and 2 induced by ghrelin.[2]
This differential modulation of downstream signaling pathways, known as functional selectivity or biased agonism, is a critical consideration in drug development. The ability to selectively activate or inhibit specific signaling cascades may allow for the development of therapeutics with more targeted effects and fewer side effects.
Visualizing the Pathways: Ghrelin Receptor Signaling
The following diagram illustrates the major signaling pathways activated by the ghrelin receptor and the points of modulation by this compound and Abb13d.
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize the activity of this compound and Abb13d at the ghrelin receptor.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of unlabeled competitor compounds (this compound, Abb13d) for the ghrelin receptor.
Materials:
-
HEK293 cells stably expressing the human ghrelin receptor (GHSR1a).
-
Membrane preparation from the above cells.
-
Radioligand: [¹²⁵I]-Ghrelin.
-
Unlabeled competitor compounds: this compound, Abb13d.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the competitor compounds (this compound and Abb13d).
-
In a 96-well plate, add the competitor dilutions, a fixed concentration of [¹²⁵I]-Ghrelin (typically at or below its Kd), and the cell membrane preparation.
-
For total binding, omit the competitor. For non-specific binding, add a high concentration of unlabeled ghrelin.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
Objective: To assess the functional activity of this compound and Abb13d on Gαq/11-mediated signaling by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human ghrelin receptor (GHSR1a).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds: Ghrelin, this compound, Abb13d.
-
Fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Seed the GHSR1a-expressing HEK293 cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Wash the cells with assay buffer to remove excess dye.
-
To measure agonistic activity, add serial dilutions of this compound or Abb13d to the cells and immediately measure the fluorescence intensity over time using the plate reader.
-
To measure antagonistic/inverse agonistic activity, pre-incubate the cells with serial dilutions of this compound or Abb13d for a short period before adding a fixed concentration of ghrelin (typically the EC₈₀).
-
Record the fluorescence signal before and after the addition of the compounds.
-
Analyze the data by calculating the change in fluorescence from baseline. For agonists, plot the response against the log of the concentration to determine the EC₅₀. For antagonists/inverse agonists, plot the inhibition of the ghrelin response against the log of the concentration to determine the IC₅₀.
β-Arrestin Recruitment Assay (e.g., BRET-based)
Objective: To measure the ability of this compound and Abb13d to promote or inhibit the recruitment of β-arrestin to the ghrelin receptor.
Materials:
-
HEK293 cells co-expressing GHSR1a fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin 1 or 2 fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Coelenterazine h (or other suitable luciferase substrate).
-
Assay buffer.
-
Test compounds: Ghrelin, this compound, Abb13d.
-
Plate reader capable of measuring dual-emission luminescence (BRET).
Procedure:
-
Seed the engineered HEK293 cells in a 96-well white, clear-bottom plate and culture overnight.
-
Wash the cells with assay buffer.
-
Add the luciferase substrate (coelenterazine h) and incubate for a few minutes.
-
To measure agonistic activity, add serial dilutions of this compound or Abb13d to the cells.
-
To measure antagonistic activity, pre-incubate the cells with serial dilutions of this compound or Abb13d before adding a fixed concentration of ghrelin.
-
Measure the luminescence signals at the emission wavelengths of the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm) simultaneously.
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
For agonists, plot the change in BRET ratio against the log of the concentration to determine the EC₅₀. For antagonists, plot the inhibition of the ghrelin-induced BRET signal against the log of the concentration to determine the IC₅₀.
Conclusion
This compound and Abb13d represent two distinct approaches to modulating the ghrelin receptor. This compound's profile as a biased ligand, with partial agonism for G protein signaling and antagonism for β-arrestin recruitment, offers a nuanced approach to receptor modulation. In contrast, Abb13d's inverse agonism at the Gαq/11 pathway provides a mechanism to reduce both ligand-dependent and constitutive receptor activity. The choice between these or similar compounds will depend on the specific therapeutic goal and the desired signaling outcome. The experimental protocols provided herein offer a foundation for the continued investigation and characterization of novel ghrelin receptor modulators.
References
Comparative In Vivo Analysis of Ghrelin Receptor Antagonists: Yil781 vs. YIL-870
This guide provides a detailed in vivo comparison of two small-molecule ghrelin receptor antagonists, Yil781 and YIL-870. Both compounds target the growth hormone secretagogue receptor type 1a (GHS-R1a), a key regulator of appetite, weight gain, and insulin (B600854) secretion.[1][2][3] This document is intended for researchers and professionals in drug development, offering a comprehensive overview of their respective in vivo efficacy, supported by experimental data and detailed protocols.
Mechanism of Action: The Ghrelin Receptor Signaling Pathway
Ghrelin, often termed the "hunger hormone," activates the GHS-R1a, a G protein-coupled receptor (GPCR).[4] This activation triggers multiple downstream signaling cascades, primarily through Gαq/11 and Gαi/o proteins, which influence metabolic functions.[4] The Gαq/11 pathway is particularly associated with appetite stimulation. This compound has been identified as a biased ligand, selectively activating the Gαq/11 and Gα12 pathways, while acting as an inverse agonist for β-arrestin recruitment. Both this compound and YIL-870 function as antagonists to the ghrelin receptor, blocking the effects of endogenous ghrelin.
Caption: Simplified signaling pathway of the GHS-R1a receptor.
In Vivo Performance Comparison
The following table summarizes the key quantitative data from in vivo studies comparing this compound and YIL-870.
| Parameter | This compound | YIL-870 | Animal Model | Key Findings |
| Glucose Excursion Reduction (IPGTT) | 23% decrease | 17% decrease | Rat | Both compounds improve glucose tolerance, with this compound showing a slightly greater effect at the same dose. |
| Body Weight Reduction (DIO) | Less effective | ~15% drop relative to vehicle | Diet-Induced Obese (DIO) Mice | YIL-870 demonstrates significant weight loss efficacy. |
| Effect on Food Intake | Less pronounced | Reduced food intake | DIO Mice | The weight loss effect of YIL-870 is largely attributed to reduced food intake. |
| Body Composition | Not specified | Dramatic reduction in fat mass, no reduction in lean mass | DIO Mice | YIL-870 selectively reduces fat mass. |
| CNS Penetration | Lower | Considerably higher brain levels | Mice | The superior weight loss effect of YIL-870 is likely due to its enhanced CNS penetration. |
Detailed Experimental Protocols
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Animal Model: Rats.
-
Procedure:
-
Animals were fasted prior to the experiment.
-
YIL-870 (10 mg/kg) or this compound (10 mg/kg) or vehicle was administered orally. A positive control group treated with Liraglutide was also included.
-
Five hours after compound administration, a glucose challenge (2 g/kg) was administered via intraperitoneal (ip) injection.
-
Blood glucose levels were monitored at various time points over the course of the experiment to determine the glucose excursion area under the curve (AUC).
-
-
Objective: To assess the effect of the compounds on glucose homeostasis and glucose-dependent insulin secretion.
Diet-Induced Obese (DIO) Mouse Weight-Loss Model
-
Animal Model: Diet-induced obese (DIO) mice.
-
Procedure:
-
Mice were fed a high-fat diet to induce obesity.
-
YIL-870 was administered orally once daily. A dose-response experiment was conducted with various doses, including a 10 mg/kg group. A cannabinoid 1 (CB1) receptor antagonist, rimonabant (B1662492) (3 mg/kg), served as a positive control.
-
Daily body weight and food intake were recorded throughout the treatment period.
-
To determine the contribution of reduced food intake to weight loss, a pair-fed group was matched to the highest dose (10 mg/kg) group.
-
Body composition (fat and lean mass) was measured at the beginning and end of the study using NMR.
-
-
Objective: To evaluate the efficacy of the antagonists in promoting weight loss and affecting appetite and body composition in an obese state.
Caption: Experimental workflow for the DIO mouse weight-loss model.
Summary and Conclusion
Both this compound and YIL-870 are effective ghrelin receptor antagonists that improve glucose tolerance in vivo. However, YIL-870 demonstrates markedly superior efficacy in promoting weight loss and reducing food intake in a diet-induced obesity model. This enhanced anorexigenic effect is strongly correlated with its significantly greater brain exposure compared to this compound. Furthermore, the weight loss induced by YIL-870 is characterized by a desirable selective reduction in fat mass, with no impact on lean mass. These findings suggest that while both compounds have therapeutic potential for metabolic disorders, YIL-870's properties, particularly its ability to penetrate the central nervous system, make it a more potent candidate for treating obesity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Ghrelin Receptor Blockade: Alternatives to YIL-781
For researchers and drug development professionals investigating the ghrelin system, the blockade of the ghrelin receptor (GHSR-1a) presents a promising therapeutic avenue for a variety of metabolic and addiction-related disorders. YIL-781 has been a notable antagonist in this field, but a comprehensive understanding of its performance relative to other available compounds is crucial for informed decision-making in experimental design and drug development. This guide provides an objective comparison of YIL-781 with key alternatives, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.
Quantitative Comparison of Ghrelin Receptor Ligands
The following tables summarize the in vitro binding affinities and functional potencies of YIL-781 and its alternatives. These compounds exhibit diverse pharmacological profiles, including neutral antagonism, inverse agonism, and biased signaling, which are critical considerations for their application.
Table 1: In Vitro Binding Affinity of Ghrelin Receptor Ligands
| Compound | Class | Organism/Cell Line | Assay Type | Ki (nM) | Kd (nM) | pKi | Notes |
| YIL-781 | Antagonist/Biased Agonist | Rat | Radioligand Binding | 17[1][2] | - | - | Selective for GHSR-1a over motilin receptor. |
| PF-05190457 | Inverse Agonist | Human | Radioligand Binding | - | 3[3] | 8.36[4] | Potent and selective inverse agonist.[3][4] |
| JMV2959 | Antagonist | Not Specified | Binding Assay | - | - | - | IC50 = 32 nM[5][6] |
| GSK1614343 | Antagonist | Rat | Not Specified | - | - | - | pKB = 8.03 in [3H]-IP accumulation assay.[7] |
| Anamorelin | Agonist | Not Specified | Binding Assay | 0.70[8][9] | - | - | Potent agonist, included for comparative purposes.[8][9] |
| LEAP-2 | Endogenous Antagonist/Inverse Agonist | Not Specified | Competition Binding | 1.26[10] | - | - | Endogenous ligand with high affinity.[10] |
Table 2: In Vitro Functional Potency of Ghrelin Receptor Ligands
| Compound | Class | Organism/Cell Line | Assay Type | IC50 (nM) | pIC50 | EC50 (nM) | pEC50 | Notes |
| YIL-781 | Antagonist/Biased Agonist | Rat (recombinant) | Calcium Mobilization | - | 7.90, 8.27[11][12] | - | - | Inhibits ghrelin-induced calcium response.[11][12] |
| PF-05190457 | Inverse Agonist | Not Specified | Cellular Assay | - | - | - | - | Increases glucose-stimulated insulin (B600854) secretion in human islets.[4] |
| JMV2959 | Antagonist | Not Specified | Not Specified | - | - | - | - | Reduces hexarelin-induced food intake in vivo.[5][6] |
| GSK1614343 | Antagonist | Rat (recombinant) | Calcium Mobilization | - | 7.90[13][14] | - | - | Inhibits ghrelin-induced calcium response.[13][14] |
| Anamorelin | Agonist | Not Specified | Not Specified | - | - | 0.74[8] | - | Potent agonist activity.[8] |
| Abb13d | Inverse Agonist | Not Specified | Cellular Assay | - | - | - | - | Gαq/11 inverse agonist. |
| LEAP-2 | Endogenous Antagonist/Inverse Agonist | HEK293T cells | Inositol Phosphate Production | - | - | - | - | Competitive antagonist of ghrelin-induced IP production.[10] |
Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate the key signaling pathways of the ghrelin receptor and a typical experimental workflow for characterizing its antagonists.
Caption: Ghrelin receptor (GHSR-1a) signaling pathways.
Caption: A typical experimental workflow for ghrelin antagonist evaluation.
Detailed Experimental Protocols
A clear understanding of the methodologies is essential for interpreting the presented data and for designing future experiments.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of a compound for the ghrelin receptor.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human GHSR-1a are cultured under standard conditions.
-
Cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.
-
-
Binding Reaction:
-
A fixed concentration of a radiolabeled ghrelin analog (e.g., [125I]-His-Ghrelin) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., YIL-781, PF-05190457) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ghrelin.
-
-
Incubation and Detection:
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a filter plate.
-
The radioactivity retained on the filter is quantified using a scintillation counter.
-
-
Data Analysis:
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay (FLIPR)
This functional assay measures the ability of a compound to inhibit ghrelin-induced intracellular calcium mobilization, a downstream effect of Gαq/11 activation.
-
Cell Culture and Dye Loading:
-
CHO-K1 or HEK293 cells stably expressing GHSR-1a are seeded in 96- or 384-well black-walled, clear-bottom plates.
-
After 24 hours, the culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
The cells are incubated to allow for dye uptake and de-esterification.
-
-
Compound Addition and Fluorescence Measurement:
-
The cell plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
The test compound (antagonist) at various concentrations is added to the wells, followed by a fixed concentration of ghrelin (agonist).
-
The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The peak fluorescence response is plotted against the concentration of the test compound to generate a dose-response curve.
-
The IC50 value (the concentration of the antagonist that inhibits 50% of the ghrelin-induced calcium response) is calculated.
-
β-Arrestin Recruitment Assay
This assay assesses the ability of a compound to either promote or block the recruitment of β-arrestin to the ghrelin receptor, providing insights into biased signaling.
-
Cell Line and Assay Principle:
-
A cell line (e.g., U2OS) is engineered to co-express GHSR-1a fused to a luciferase or enzyme fragment (e.g., ProLink) and β-arrestin fused to a complementary fragment (e.g., Enzyme Acceptor).
-
Upon agonist-induced receptor activation and conformational change, β-arrestin is recruited to the receptor, bringing the two fragments into close proximity and generating a detectable signal (e.g., luminescence).
-
-
Assay Procedure:
-
The engineered cells are plated in a multi-well format.
-
For antagonist mode, cells are pre-incubated with varying concentrations of the test compound before the addition of a fixed concentration of ghrelin. For agonist mode, cells are directly treated with the test compound.
-
After incubation, a substrate is added, and the resulting signal is measured using a luminometer.
-
-
Data Analysis:
-
For antagonists, the IC50 value is determined from the dose-response curve of signal inhibition.
-
For agonists, the EC50 value for β-arrestin recruitment is calculated.
-
In Vivo Food Intake Study
This experiment evaluates the effect of a ghrelin receptor antagonist on appetite and food consumption in animal models.
-
Animals and Housing:
-
Male C57BL/6J mice or Wistar rats are individually housed to allow for accurate food intake measurement.
-
Animals are maintained on a standard chow diet and a regular light-dark cycle.
-
-
Experimental Procedure:
-
Fasted-Refed Model: Animals are fasted overnight (e.g., 16-18 hours) to elevate endogenous ghrelin levels.
-
The test compound (e.g., JMV2959) or vehicle is administered via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
A pre-weighed amount of food is returned to the cages, and cumulative food intake is measured at various time points (e.g., 1, 2, 4, and 24 hours).
-
Diet-Induced Obesity (DIO) Model: Mice are fed a high-fat diet for several weeks to induce obesity. The antagonist is then administered, and its effect on food intake and body weight is monitored over a longer period.
-
-
Data Analysis:
-
Food intake is expressed as grams of food consumed per unit of body weight.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the food intake between the treatment and vehicle groups.
-
In Vivo Glucose Tolerance Test
This test assesses the impact of a ghrelin receptor antagonist on glucose metabolism.
-
Animals and Preparation:
-
Animals are fasted overnight.
-
The test compound (e.g., YIL-781) or vehicle is administered.
-
-
Glucose Challenge:
-
After a set period following compound administration, a baseline blood glucose measurement is taken from the tail vein.
-
A glucose solution is administered either orally (Oral Glucose Tolerance Test, OGTT) or via intraperitoneal injection (Intraperitoneal Glucose Tolerance Test, IPGTT).
-
-
Blood Glucose Monitoring:
-
Blood glucose levels are measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
-
Data Analysis:
-
The area under the curve (AUC) for the glucose excursion is calculated for each animal.
-
Statistical comparisons are made between the treatment and vehicle groups to determine if the antagonist improves glucose tolerance.
-
This comparative guide provides a foundational resource for researchers working on ghrelin receptor blockade. The diverse pharmacological profiles of the available compounds underscore the importance of selecting the appropriate tool for a specific research question, considering not only potency but also the specific signaling pathways being targeted.
References
- 1. YIL781 hydrochloride, Ghrelin receptor antagonist (CAS 875258-85-8) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, JMV 2959 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 7. Pharmacological characterization of the ghrelin receptor antagonist, GSK1614343 in rat RC-4B/C cells natively expressing GHS type 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to YIL-781 and Other Ghrelin Receptor Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of YIL-781 with other notable ghrelin receptor inverse agonists and antagonists. The data presented is compiled from various scientific publications and aims to facilitate a comprehensive understanding of their relative performance based on experimental data.
The ghrelin receptor (GHSR), a G-protein coupled receptor, is a key regulator of growth hormone secretion, appetite, and energy homeostasis. Its constitutive activity makes it a prime target for inverse agonists, which can reduce its basal signaling in the absence of the endogenous ligand, ghrelin. YIL-781 has emerged as a potent antagonist of this receptor, demonstrating potential therapeutic applications in metabolic diseases.
Quantitative Comparison of Ghrelin Receptor Ligands
The following tables summarize the in vitro binding affinities and functional potencies of YIL-781 and other selected ghrelin receptor inverse agonists and antagonists.
Table 1: Binding Affinity of Ghrelin Receptor Ligands
| Compound | Ligand Type | Ki (nM) | pKi | Kd (nM) | Notes |
| YIL-781 | Antagonist/Biased Ligand | 17[1] | - | - | Also described as a Gαq/11 and Gα12 agonist, and β-arrestin antagonist. |
| PF-05190457 | Inverse Agonist | - | 8.36 | 3 | A potent and selective inverse agonist. |
| JMV2959 | Antagonist | 19 (Kb) | - | - | A 1,2,4-triazole (B32235) derived compound. |
| K-(D-1-Nal)-FwLL-NH2 | Inverse Agonist | 4.9 | - | - | A high-affinity peptide-based inverse agonist.[2] |
| Anamorelin | Agonist | 0.70 | - | - | For comparative purposes. |
| Macimorelin | Agonist | Comparable to ghrelin | - | - | For comparative purposes. |
Table 2: Functional Potency of Ghrelin Receptor Ligands
| Compound | Assay Type | IC50 (nM) | pIC50 | EC50 (nM) | pKB | Notes |
| YIL-781 | Calcium Mobilization | - | 7.90, 8.27 | - | 7.54 | Inhibits ghrelin-induced calcium response. |
| PF-05190457 | Inositol (B14025) Phosphate Accumulation | 6.8 | - | - | - | Inhibits constitutive GHSR1a-induced IP accumulation.[3] |
| JMV2959 | Binding Assay | 32 | - | - | - | |
| GSK1614343 | Calcium Mobilization | - | 7.90 | - | 8.03 | Potent competitive antagonist.[4] |
| K-(D-1-Nal)-FwLL-NH2 | Functional Assay | - | - | 3.4 | - | Potent inverse agonist activity.[2] |
Signaling Pathways and Experimental Workflows
Ghrelin Receptor Signaling Pathway
The ghrelin receptor primarily signals through the Gq protein pathway. Upon activation, it stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium. Inverse agonists suppress this basal signaling activity.
Experimental Workflow: In Vitro Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound like YIL-781 to the ghrelin receptor.
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound for the ghrelin receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human ghrelin receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-His-Ghrelin.
-
Test compound (e.g., YIL-781) at various concentrations.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine.
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add the following in order:
-
50 µL of binding buffer.
-
50 µL of test compound at various concentrations (or vehicle for total binding, and a high concentration of unlabeled ghrelin for non-specific binding).
-
50 µL of radioligand ([¹²⁵I]-His-Ghrelin) at a concentration close to its Kd.
-
100 µL of cell membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked GF/C filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
Objective: To measure the functional activity of ghrelin receptor inverse agonists by quantifying their effect on the constitutive production of inositol phosphates.
Materials:
-
COS-7 or HEK293 cells transiently or stably expressing the human ghrelin receptor.
-
myo-[³H]inositol.
-
Stimulation buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.
-
Test compound (e.g., YIL-781) at various concentrations.
-
Lysis buffer (e.g., 0.1 M formic acid).
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation fluid and counter.
Procedure:
-
Cell Labeling: Seed the cells in multi-well plates and incubate them with medium containing myo-[³H]inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them with stimulation buffer containing LiCl for 15-30 minutes.
-
Compound Treatment: Add the test compound at various concentrations and incubate for a defined period (e.g., 30-60 minutes).
-
Cell Lysis: Terminate the incubation by aspirating the medium and adding ice-cold lysis buffer.
-
IP Separation: Apply the cell lysates to columns containing Dowex AG1-X8 resin. Wash the columns to remove free inositol. Elute the total inositol phosphates with a high molarity salt solution (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).
-
Quantification: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]inositol phosphates accumulated against the log concentration of the test compound to determine the IC50 for inverse agonists or the EC50 for agonists.
Intracellular Calcium Mobilization Assay
Objective: To assess the ability of compounds to inhibit ghrelin-induced intracellular calcium release.
Materials:
-
HEK293 or CHO cells stably expressing the human ghrelin receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Ghrelin (as the agonist).
-
Test compound (e.g., YIL-781) at various concentrations.
-
Fluorescence plate reader (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells in black-walled, clear-bottom 96- or 384-well plates and allow them to attach overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in the dark at 37°C for 30-60 minutes.
-
Compound Pre-incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of the test compound. Incubate for 15-30 minutes.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Stimulation: Add a solution of ghrelin at a concentration that elicits a submaximal response (e.g., EC80) to all wells simultaneously.
-
Data Acquisition: Immediately after agonist addition, measure the fluorescence intensity over time.
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).
-
Plot the percentage of inhibition of the ghrelin response against the log concentration of the test compound to determine the pIC50.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Rats
Objective: To evaluate the effect of a ghrelin receptor antagonist on glucose homeostasis.
Materials:
-
Male Wistar rats.
-
Test compound (e.g., YIL-781) formulated for oral gavage.
-
Vehicle control.
-
Glucose solution (e.g., 2 g/kg body weight).
-
Blood glucose meter and test strips.
Procedure:
-
Acclimation and Fasting: Acclimate the rats to handling. Fast the animals overnight (16-18 hours) with free access to water.
-
Compound Administration: Administer the test compound or vehicle by oral gavage.
-
Baseline Blood Glucose: After a specific time post-dosing (e.g., 5 hours), measure the baseline blood glucose from a tail-tip blood sample.
-
Glucose Challenge: Administer the glucose solution via intraperitoneal (i.p.) injection.
-
Blood Glucose Monitoring: Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis:
-
Plot the blood glucose levels over time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion.
-
Compare the AUC values between the treatment groups to assess the effect of the compound on glucose tolerance.
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the ghrelin receptor antagonist, GSK1614343 in rat RC-4B/C cells natively expressing GHS type 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Yil781 and Other Anorectic Agents on Food Intake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ghrelin receptor antagonist Yil781 with other compounds known to modulate food intake. The data presented herein is intended to offer an objective overview of the performance of these agents, supported by experimental evidence. This document summarizes quantitative data in structured tables, details experimental methodologies, and visualizes key pathways and workflows to facilitate understanding and further research.
Introduction to this compound and Appetite Regulation
This compound is a potent and selective small-molecule antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), more commonly known as the ghrelin receptor.[1] Ghrelin, often termed the "hunger hormone," is a peripherally released peptide that plays a significant role in stimulating appetite and promoting food intake.[2] By blocking the action of ghrelin, this compound and similar antagonists represent a therapeutic strategy for conditions characterized by excessive appetite and weight gain.[1] This guide compares the effects of this compound and its centrally-penetrant analog, YIL-870, with two other major classes of anorectic agents: the cannabinoid receptor 1 (CB1) antagonist Rimonabant and the glucagon-like peptide-1 (GLP-1) receptor agonist Liraglutide (B1674861).
Comparative Efficacy on Food Intake and Body Weight
The following tables summarize the dose-dependent effects of this compound, YIL-870, Rimonabant, and Liraglutide on food intake and body weight in rodent models.
Table 1: Effect of Ghrelin Receptor Antagonists on Food Intake and Body Weight in Rodents
| Compound | Species | Model | Dose | Route | Effect on Food Intake | Effect on Body Weight | Citation |
| This compound | Mouse | Diet-Induced Obese (DIO) | 3, 10 mg/kg/day | Oral | No significant effect | No significant effect | [3] |
| 30 mg/kg/day | Oral | Not specified | ~5% decrease over 9 days | [3] | |||
| YIL-870 | Mouse | Diet-Induced Obese (DIO) | 3, 10 mg/kg/day | Oral | Dose-dependent decrease | Dose-dependent decrease (up to 15% at 10 mg/kg) | [3][4] |
Table 2: Effect of Rimonabant and Liraglutide on Food Intake and Body Weight in Rodents
| Compound | Species | Model | Dose | Route | Effect on Food Intake | Effect on Body Weight | Citation |
| Rimonabant | Rat | Normal Chow | 3, 10 mg/kg | Oral | Dose-dependent decrease | Significant decrease | [5] |
| Mouse | Diet-Induced Obese (DIO) | 10 mg/kg/day | Oral | Initial sharp decrease, then tolerance | Significant decrease | [6] | |
| Liraglutide | Rat | Non-obese | 50, 100, 300 µg/kg | IP/SC | Dose-dependent decrease | Significant decrease | [7] |
| Rat | Diet-Induced Obese (DIO) | 50 µg/kg/day | IP | Significant decrease | Significant decrease | [7] |
Signaling Pathways in Appetite Regulation
The regulation of food intake is a complex process involving multiple signaling pathways that converge on key brain regions, particularly the hypothalamus.
Ghrelin Signaling Pathway
Ghrelin, produced primarily by the stomach, travels to the brain and binds to the GHS-R1a in the arcuate nucleus of the hypothalamus. This binding stimulates orexigenic (appetite-stimulating) neurons that co-express neuropeptide Y (NPY) and agouti-related peptide (AgRP). These neurons, in turn, promote food intake. This compound acts by blocking this initial binding of ghrelin to its receptor.
Caption: Ghrelin signaling pathway and the inhibitory action of this compound.
Comparative Mechanisms of Action
The different classes of anorectic agents target distinct signaling pathways to modulate appetite.
Caption: Comparative mechanisms of action of different anorectic agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Animal Models
-
Species and Strain: Male C57BL/6 mice or Wistar rats are commonly used. For studies on obesity, diet-induced obese (DIO) models are generated by feeding the animals a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks.[7][8]
-
Housing: Animals are typically single-housed in a temperature- and light-controlled environment (e.g., 22°C, 12-hour light/dark cycle) with ad libitum access to food and water, unless otherwise specified.[8]
Drug Administration
-
This compound/YIL-870: Administered orally (p.o.) via gavage. The vehicle used is often a mixture of polyethylene (B3416737) glycol and methanesulfonic acid.[9]
-
Rimonabant: Administered orally (p.o.) or intraperitoneally (i.p.).[5][6]
-
Liraglutide: Administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[7]
Measurement of Food Intake and Body Weight
A generalized workflow for a food intake and body weight study is depicted below.
Caption: Generalized experimental workflow for food intake and body weight studies.
-
Procedure:
-
Following an acclimation period, baseline food intake and body weight are recorded for several days.
-
Animals are randomized into treatment groups (vehicle control, this compound, and comparators).
-
Compounds are administered daily at the specified doses.
-
Food intake and body weight are measured daily, typically at the same time each day.
-
At the end of the study, body composition (fat mass and lean mass) can be analyzed using techniques such as nuclear magnetic resonance (NMR).[9]
-
Statistical Analysis
Data are typically expressed as mean ± standard error of the mean (SEM). Statistical significance is determined using appropriate tests such as t-tests for comparing two groups or analysis of variance (ANOVA) for multiple group comparisons, followed by post-hoc tests. A p-value of less than 0.05 is generally considered statistically significant.
Conclusion
This compound, as a ghrelin receptor antagonist, demonstrates a clear mechanism of action in the regulation of appetite. While this compound itself shows modest effects on body weight, its centrally-penetrant analog, YIL-870, produces significant reductions in both food intake and body weight, highlighting the importance of central nervous system exposure for this class of compounds. In comparison, Rimonabant and Liraglutide also effectively reduce food intake and body weight through distinct mechanisms involving the endocannabinoid and incretin systems, respectively. The choice of a particular therapeutic agent will depend on the specific clinical context, considering factors such as desired potency, route of administration, and potential side effect profiles. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic potential of these and other anorectic agents.
References
- 1. Acute ghrelin changes food preference from a high‐fat diet to chow during binge‐like eating in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative effects of the long-acting GLP-1 receptor ligands, liraglutide and exendin-4, on food intake and body weight suppression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Comparative Analysis of Yil781 and Glyburide on Insulin Release: A Cross-Validation Guide
For Immediate Release
This guide provides a detailed comparative analysis of Yil781, a ghrelin receptor antagonist, and Glyburide (B1671678), a well-established sulfonylurea, on the mechanisms of insulin (B600854) release. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for metabolic disorders.
Introduction
Modulating insulin secretion from pancreatic β-cells is a cornerstone of therapy for type 2 diabetes. While existing drugs like sulfonylureas directly stimulate insulin release, novel approaches targeting alternative signaling pathways are under investigation for potentially improved safety and efficacy profiles. This guide cross-validates the impact of this compound, a ghrelin receptor (GHS-R1a) antagonist, against the second-generation sulfonylurea, Glyburide.[1][2]
This compound functions by blocking the inhibitory effects of ghrelin on insulin secretion, thereby enhancing glucose-stimulated insulin secretion (GSIS).[1][3] In contrast, Glyburide directly triggers insulin exocytosis by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on pancreatic β-cells.[[“]][5][6][7] This document outlines their distinct mechanisms, provides comparative efficacy data, and details the experimental protocols required for their validation.
Comparative Data on this compound and Glyburide
The following table summarizes the key pharmacological and functional characteristics of this compound and Glyburide based on available experimental data.
| Feature | This compound | Glyburide (Glibenclamide) |
| Drug Class | Ghrelin Receptor (GHS-R1a) Antagonist | Second-Generation Sulfonylurea |
| Primary Target | Growth Hormone Secretagogue Receptor type 1a (GHS-R1a) | Sulfonylurea Receptor 1 (SUR1) subunit of the K-ATP channel |
| Mechanism of Action | Blocks ghrelin-mediated suppression of insulin secretion.[1][3] | Closes K-ATP channels, leading to β-cell membrane depolarization.[5][6][7] |
| Effect on Insulin Release | Potentiates glucose-stimulated insulin secretion.[8] | Directly stimulates insulin secretion, even at low glucose levels.[9][10] |
| Binding Affinity | Kᵢ = 17 nM for GHS-R1a[1] | Saturates receptor in the low nM range.[11] |
| Effective Concentration | Operates within a plasma concentration range of 50-200 nM.[12] | Enhances insulin secretion at drug levels of 100-200 nM.[12] |
| Key Advantage | Glucose-dependent action may reduce hypoglycemia risk.[3] | Potent and rapid onset of action.[13] |
| Primary Limitation | Efficacy is dependent on endogenous ghrelin levels. | Risk of hypoglycemia due to glucose-independent action.[13] |
Experimental Protocols
To cross-validate the effects of this compound and Glyburide, a static Glucose-Stimulated Insulin Secretion (GSIS) assay using isolated pancreatic islets is recommended.
Static Glucose-Stimulated Insulin Secretion (GSIS) Protocol
Objective: To quantify and compare the effects of this compound and Glyburide on insulin secretion from isolated pancreatic islets under low and high glucose conditions.
Materials:
-
Isolated pancreatic islets (human or rodent)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Low Glucose Solution: KRBH with 2.8 mM glucose
-
High Glucose Solution: KRBH with 16.7 mM glucose
-
This compound hydrochloride (stock solution in DMSO or water)[1]
-
Glyburide (stock solution in DMSO)
-
Acid Ethanol (B145695) (for insulin extraction)
-
Human or Rodent Insulin ELISA Kit
Procedure:
-
Islet Preparation: After isolation, culture islets overnight to allow for recovery.[14]
-
Pre-incubation: Hand-pick 15 islets of similar size per replicate into individual tubes.[15][16] Wash islets and pre-incubate in 500 µL of Low Glucose Solution for 1 hour at 37°C to establish a basal secretion rate.[16]
-
Basal Secretion (Low Glucose): Carefully remove the supernatant and replace it with 500 µL of fresh Low Glucose Solution. For test groups, add the desired final concentration of this compound, Glyburide, or vehicle control. Incubate for 1 hour at 37°C.[16]
-
Sample Collection 1: After incubation, gently pellet the islets by centrifugation (e.g., 1000 RPM for 1 minute).[14] Collect the supernatant, which contains the insulin secreted under basal conditions, and store it at -20°C.[16]
-
Stimulated Secretion (High Glucose): Resuspend the islet pellets in 500 µL of High Glucose Solution. Add the respective compounds (this compound, Glyburide, or vehicle) as in the basal step. Incubate for 1 hour at 37°C.[16]
-
Sample Collection 2: Repeat the centrifugation step. Collect the supernatant, which contains the insulin secreted under stimulated conditions, and store it at -20°C.[16]
-
Insulin Content: To normalize secretion to total insulin content, add 500 µL of acid ethanol to the remaining islet pellets and store at -20°C.[16]
-
Quantification: Measure insulin concentration in all collected supernatants and the acid ethanol extracts using an appropriate Insulin ELISA kit.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and Glyburide are visualized in the following signaling pathway diagrams.
Figure 1: Mechanism of Glyburide. Glyburide binds to the SUR1 subunit, closing the K-ATP channel.
Figure 2: Mechanism of this compound. This compound antagonizes the ghrelin receptor, blocking its inhibitory signal.
Experimental Workflow
The logical flow for a comprehensive cross-validation study is outlined below.
Figure 3: Workflow for comparing the effects of this compound and Glyburide on insulin secretion.
References
- 1. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. What is the mechanism of Glyburide? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Glyburide enhances the responsiveness of the beta-cell to glucose but does not correct the abnormal patterns of insulin secretion in noninsulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of action of glyburide on the beta cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose-dependent effects of glyburide on insulin secretion and glucose uptake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Biased Agonists at the Ghrelin Receptor: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biased agonists targeting the ghrelin receptor (GHS-R1a). It delves into their differential signaling profiles, supported by quantitative experimental data, and offers detailed methodologies for key assays.
The ghrelin receptor, a G protein-coupled receptor (GPCR), is a significant target for therapeutic intervention in metabolic and neuroendocrine disorders. Its activation by the endogenous ligand ghrelin initiates a cascade of intracellular signaling events through multiple pathways, including Gαq/11, Gαi/o, Gα12/13, and β-arrestin recruitment. The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another, offers a promising strategy to develop drugs with improved efficacy and reduced side effects. This guide presents a comparative analysis of known biased agonists at the ghrelin receptor.
Quantitative Comparison of Ghrelin Receptor Agonists
The following table summarizes the potency (EC50) and efficacy (Emax) of various ghrelin receptor agonists across different signaling pathways. This data, primarily from studies on HEK293 cells expressing the ghrelin receptor, allows for a direct comparison of their signaling bias.
| Ligand | Pathway | EC50 (nM) | Emax (% of Ghrelin) | Bias | Reference |
| Ghrelin | Gαq | 1.8 ± 0.3 | 100 | - | [1] |
| Gαi1 | 2.5 ± 0.5 | 100 | - | [1] | |
| Gαi2 | 2.3 ± 0.4 | 100 | - | [1] | |
| Gαi3 | 2.1 ± 0.4 | 100 | - | [1] | |
| GαoA | 2.8 ± 0.6 | 100 | - | [1] | |
| GαoB | 3.2 ± 0.7 | 100 | - | ||
| β-arrestin-2 | 8.5 ± 1.7 | 100 | - | ||
| JMV 1843 | Gαq | 3.5 ± 0.6 | 100 | Gαq ≈ Gαi/o | |
| Gαi1 | 15 ± 3 | 100 | |||
| Gαi2 | 18 ± 4 | 100 | |||
| Gαi3 | 16 ± 3 | 100 | |||
| GαoA | 22 ± 5 | 100 | |||
| GαoB | 25 ± 6 | 100 | |||
| YIL781 | Gαq/11 | Partial Agonist | - | Gαq/12 selective | |
| Gα12 | Partial Agonist | - | |||
| Gαi/o | Antagonist/Weak Inverse Agonist | - | |||
| β-arrestin | Antagonist/Weak Inverse Agonist | - | |||
| Abb13d | Gαq/11 | Inverse Agonist | - | Gαq/11 selective |
Signaling Pathways and the Concept of Biased Agonism
The ghrelin receptor's ability to engage multiple downstream signaling pathways is central to its diverse physiological effects. Biased agonists selectively stabilize receptor conformations that favor coupling to a subset of these pathways.
Experimental Protocols
Inositol (B14025) Phosphate (IP1) Accumulation Assay (HTRF)
This assay quantifies the activation of the Gαq pathway by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Detailed Methodology:
-
Cell Culture: Seed HEK293 cells stably or transiently expressing the human GHS-R1a into white, 96-well tissue culture plates.
-
Cell Stimulation: After 24 hours, replace the culture medium with a serum-free medium for a period of serum starvation. Subsequently, add varying concentrations of the biased agonists and incubate for a defined period (e.g., 30-60 minutes) at 37°C. A standard curve with known concentrations of IP1 should be prepared in parallel.
-
Cell Lysis: Aspirate the stimulation medium and add the cell lysis buffer provided in the HTRF kit.
-
HTRF Reagent Addition: Add the HTRF detection reagents, consisting of an IP1 analog labeled with a fluorescent acceptor (d2) and an anti-IP1 antibody labeled with a fluorescent donor (Europium cryptate), to each well.
-
Incubation: Incubate the plate in the dark at room temperature for at least 60 minutes.
-
Signal Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (donor) and 665 nm (acceptor). The ratio of the two signals is inversely proportional to the amount of IP1 produced by the cells.
β-Arrestin Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin to the activated ghrelin receptor, a key event in G protein-independent signaling and receptor desensitization.
Detailed Methodology:
-
Cell Transfection: Co-transfect HEK293 cells with two plasmids: one encoding the GHS-R1a fused to a Renilla luciferase (Rluc) variant (the BRET donor) and another encoding β-arrestin fused to a yellow fluorescent protein (YFP) variant (the BRET acceptor).
-
Cell Plating: 24 hours post-transfection, plate the cells into a white, 96-well microplate.
-
Ligand Stimulation: Add the biased agonists at various concentrations to the wells.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to each well.
-
BRET Measurement: Immediately measure the luminescence at two wavelengths using a BRET-compatible plate reader: one corresponding to the Rluc emission and the other to the YFP emission. The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. An increase in this ratio indicates the recruitment of β-arrestin to the receptor.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which can be initiated by both G protein-dependent and β-arrestin-mediated signaling from the ghrelin receptor.
Detailed Methodology:
-
Cell Culture and Stimulation: Culture cells expressing GHS-R1a to near confluency, then serum-starve them for several hours. Stimulate the cells with different concentrations of biased agonists for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). Subsequently, strip the membrane and re-probe with an antibody that recognizes total ERK1/2 as a loading control.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, detect the protein bands using a chemiluminescent substrate. Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.
Conclusion
The study of biased agonism at the ghrelin receptor is a rapidly evolving field with significant therapeutic potential. By selectively targeting specific signaling pathways, it may be possible to develop drugs that effectively treat conditions like obesity and cachexia while minimizing adverse effects associated with the activation of the full spectrum of ghrelin receptor signaling. The data and protocols presented in this guide offer a valuable resource for researchers working to advance our understanding of ghrelin receptor pharmacology and to develop the next generation of targeted therapeutics.
References
Reproducibility of Yil781 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of Yil781, a ghrelin receptor ligand, across different cellular contexts. This document summarizes available experimental data, details relevant protocols, and visualizes the underlying signaling pathways to facilitate reproducible research.
This compound is a small molecule that interacts with the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor. Its effects are primarily linked to the modulation of signaling pathways downstream of this receptor. Research indicates that this compound acts as a biased ligand, selectively activating certain signaling cascades while not affecting others.
Mechanism of Action: A Biased Ligand of the Ghrelin Receptor
This compound has been characterized as a biased ligand of the ghrelin receptor (GHS-R1a). Unlike the endogenous ligand ghrelin, which activates a broad range of signaling pathways, this compound selectively activates the Gαq/11 and Gα12 pathways.[1] It does not, however, lead to the recruitment of β-arrestin or the activation of other G-protein families.[1] This biased signaling is a critical factor in determining the cellular response to this compound.
The functional consequences of this biased agonism include an increase in food intake and a decrease in gastric emptying in in-vivo models.[1] In cellular assays, this compound's partial agonism towards Gαq and Gα11 has been demonstrated, with EC50 values of 16 nM and 53 nM, respectively.[1]
Comparative Effects of this compound in Different Cell Lines
Direct comparative studies of this compound's effects across a wide panel of cell lines are limited in publicly available literature. The cellular response to this compound is fundamentally dependent on the expression of its target, the ghrelin receptor (GHS-R1a). Therefore, the potential for a cell line to respond to this compound can be inferred from its GHS-R1a expression status.
Ghrelin Receptor (GHS-R1a) Expression in Various Cell Lines
The following table summarizes the expression of the ghrelin receptor in several commonly used cell lines, providing a basis for selecting appropriate models to study this compound's effects.
| Cell Line | Tissue of Origin | GHS-R1a Expression | Reference |
| HEK-293T | Human Embryonic Kidney | Can be transiently or stably overexpressed | [2] |
| PC-3 | Human Prostate Cancer | Ghrelin peptide and mRNA present | [3] |
| DU-145 | Human Prostate Cancer | GHS-R1a and 1b mRNA present | [3] |
| LNCaP | Human Prostate Cancer | Ineffective response to ghrelin | [3] |
| T47D | Human Breast Cancer | GHS-R1a expression investigated by RT-PCR | [4] |
| MCF7 | Human Breast Cancer | GHS-R1a expression investigated by RT-PCR | [4] |
| MDA-MB231 | Human Breast Cancer | GHS-R1a expression investigated by RT-PCR | [4] |
| Raji | Human B-cell Lymphoma | GH and GHS-R expression observed | [5] |
| Daudi | Human B-cell Lymphoma | GH and GHS-R expression observed | [5] |
| Jurkat | Human T-cell Leukemia | Negligible GH expression | [5] |
| Hut-78 | Human T-cell Leukemia | Negligible GH expression | [5] |
| K-562 | Human Myeloid Leukemia | Negligible GH expression | [5] |
| HL-60 | Human Myeloid Leukemia | Negligible GH expression | [5] |
Observed Effects of this compound in Specific Cell Types
The following table summarizes the currently documented effects of this compound in specific cell lines.
| Cell Line/Type | Experimental Context | Observed Effect of this compound | Reference |
| HEK-293T cells | Co-expression of GHS-R1a and CB2 receptor | Counteracted ghrelin-induced decrease in cAMP levels. When used as a pretreatment, it enabled the activation of the MAPK pathway by a CB2R agonist. | [6] |
| Primary Striatal Neurons | Investigation of CB2R-GHS-R1a heteromers | Allowed Gi coupling of the CB2 receptor, enabling a CB2R agonist to decrease cAMP levels. | [6] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding and replication of studies involving this compound, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are outlines of key experimental protocols relevant to studying the effects of this compound.
Cell Culture and Transfection (HEK-293T Cells)
-
Cell Culture: HEK-293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Transfection: For transient expression of GHS-R1a, cells are typically seeded in 6-well plates or 10 cm dishes. Transfection can be performed using various reagents such as Lipofectamine 2000 or polyethylenimine (PEI) according to the manufacturer's instructions. The plasmid DNA encoding GHS-R1a is mixed with the transfection reagent in a serum-free medium and then added to the cells. Experiments are usually conducted 24-48 hours post-transfection.
Primary Neuron Culture
-
Isolation: Primary neurons, such as striatal or cortical neurons, are typically isolated from embryonic or neonatal rodents. The brain tissue is dissected and enzymatically digested (e.g., with papain or trypsin) to obtain a single-cell suspension.
-
Plating: Neurons are plated on culture dishes or coverslips pre-coated with an adhesion factor like poly-D-lysine or laminin.
-
Culture Medium: Neurons are maintained in a specialized neuron culture medium, such as Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and antibiotics.
-
Maintenance: The culture medium is partially replaced every 2-3 days. Experiments are typically performed after the neurons have matured in culture for a specific period (e.g., 7-14 days in vitro).
cAMP Assay
-
Cell Preparation: Cells (e.g., transfected HEK-293T) are seeded in a 96-well plate.
-
Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with this compound at various concentrations, often in the presence or absence of an agonist like ghrelin or an adenylate cyclase activator like forskolin.
-
Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.
ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Treatment and Lysis: Cells are treated with this compound for a specific duration. After treatment, the cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is often stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
This guide provides a foundational understanding of this compound's effects and the methodologies to study them. Researchers are encouraged to consult the primary literature for more specific details related to their cell lines and experimental systems of interest.
References
- 1. Culture and transfection of HEK293T cells [protocols.io]
- 2. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Culture of mouse/rat primary neurons [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 6. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
Safety Operating Guide
Proper Disposal Procedures for Yil781
This document provides essential safety and logistical information for the proper handling and disposal of Yil781, a ghrelin receptor antagonist used in laboratory research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.
This compound (also known as YIL 781 hydrochloride) is a synthetic, solid compound often used in life sciences research.[1] Adherence to the safety protocols outlined in the official Safety Data Sheet (SDS) provided by the supplier is mandatory.
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below. This information is critical for assessing risk and determining appropriate handling measures.
| Property | Value | Source |
| Chemical Name | 6-(4-Fluorophenoxy)-2-methyl-3-[[(3S)-1-(1-methylethyl)-3-piperidinyl]methyl]-4(3H)-quinazolinone, monohydrochloride | [1] |
| CAS Number | 1640226-17-0, 875258-85-8 | [1] |
| Molecular Formula | C₂₄H₂₈FN₃O₂ • HCl | [1] |
| Molecular Weight | ~446.0 g/mol | [1] |
| Physical Form | Solid | [1] |
| Solubility | Soluble in DMSO to 100 mMSoluble in Ethanol to 100 mMSoluble in Water to 100 mM | [1] |
| Purity | ≥98% | |
| Storage | Desiccate at room temperature. |
Experimental Protocol for Disposal
The disposal of this compound must be conducted in accordance with institutional guidelines and local regulations for chemical waste. The following protocol provides a step-by-step methodology for the safe disposal of unused this compound and associated contaminated materials.
Objective: To safely collect, label, and dispose of this compound waste.
Materials:
-
Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat.
-
Chemical fume hood.
-
Designated hazardous waste container (solid waste), clearly labeled.
-
Designated hazardous waste container (liquid waste, if applicable), clearly labeled.
-
Sealable plastic bags.
-
Waste disposal tags/labels as required by your institution.
Procedure:
-
Risk Assessment: Before handling, review the Safety Data Sheet (SDS) for this compound. Identify all potential hazards and necessary precautions.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Work Area Preparation: Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.
-
Disposal of Unused Solid this compound:
-
Carefully transfer any unused or expired solid this compound into a designated solid hazardous waste container.
-
Avoid generating dust. If the compound is a fine powder, handle it with extreme care.
-
Do not mix with incompatible waste streams.
-
-
Disposal of Contaminated Materials:
-
Place all disposable materials that have come into direct contact with this compound (e.g., weigh boats, pipette tips, contaminated gloves, bench paper) into a sealable plastic bag.
-
Seal the bag and place it into the designated solid hazardous waste container.
-
-
Disposal of Solutions Containing this compound:
-
Aqueous or solvent-based solutions of this compound should be collected in a designated liquid hazardous waste container.
-
Ensure the waste container is made of a material compatible with the solvent used (e.g., polyethylene (B3416737) for both aqueous and DMSO solutions).
-
Do not mix with incompatible liquid waste streams.
-
-
Container Labeling and Storage:
-
Securely close the waste container lid.
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound hydrochloride"), the approximate quantity, and any associated hazards as indicated in the SDS.
-
Store the sealed container in a designated, well-ventilated, and secure satellite accumulation area until collection by Environmental Health and Safety (EHS) personnel.
-
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste, from initial preparation to final collection.
Caption: Workflow for the safe disposal of this compound chemical waste.
References
Essential Safety and Operational Guide for Handling Yil781
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, application, and disposal of Yil781, a selective ghrelin receptor antagonist. This document provides immediate access to critical safety protocols, detailed experimental procedures, and logistical information to ensure safe and effective laboratory operations.
Immediate Safety and Handling
This compound, a quinazolinone derivative, requires careful handling to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment (PPE) and procedures are mandatory.
Personal Protective Equipment (PPE)
A material safety data sheet (MSDS) for a related compound recommends the following PPE when handling this compound.
| Protection Type | Recommended Equipment |
| Eye Protection | Face shield and safety glasses approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination. Proper glove removal technique should be followed to avoid skin contact. |
| Body Protection | Laboratory coat. |
First Aid Measures
In the event of exposure, follow these procedures immediately:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Take the victim to a hospital immediately and consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Recommended storage temperature is 2-8°C for short-term (weeks to 3 months) or -20°C for long-term (3 months to years).
Operational Plans: Experimental Protocols
This compound is a valuable tool for investigating the ghrelin system's role in metabolism. Below are detailed protocols for key experiments.
In Vitro Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assay
This assay measures the effect of this compound on insulin secretion from pancreatic islets.
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
24-well plates
-
Incubator (37°C, 5% CO2)
-
Insulin immunoassay kit
Procedure:
-
Islet Preparation: After isolation, allow islets to recover overnight in culture medium.
-
Pre-incubation: Hand-pick islets of similar size and place them in a 24-well plate (10-20 islets per well). Pre-incubate the islets in KRB buffer with low glucose (2.8 mM) for 1-2 hours at 37°C to allow them to equilibrate.
-
Treatment: Remove the pre-incubation buffer and add fresh KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without different concentrations of this compound.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Sample Collection: After incubation, carefully collect the supernatant from each well. The supernatant contains the secreted insulin.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an appropriate insulin immunoassay kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the secreted insulin levels to the total insulin content of the islets (which can be determined by lysing the islets after the experiment) or to the number of islets per well.
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) in Rodents
This test evaluates the effect of this compound on glucose clearance in a living organism.
Materials:
-
Rodents (e.g., rats, mice)
-
This compound solution for injection
-
Glucose solution (e.g., 20% dextrose)
-
Blood glucose meter and test strips
-
Syringes and needles
-
Animal scale
Procedure:
-
Animal Preparation: Fast the animals overnight (approximately 16 hours) but allow free access to water.
-
Baseline Glucose: The next day, measure the baseline blood glucose level (t=0) from a small drop of blood obtained from the tail tip.
-
This compound Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the glucose challenge.
-
Glucose Challenge: At the appropriate time point after this compound administration, inject a glucose solution (typically 2 g/kg body weight) intraperitoneally.
-
Blood Glucose Monitoring: Measure blood glucose levels at several time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time for each treatment group. The area under the curve (AUC) can be calculated to quantify the overall glucose tolerance.
Quantitative Data Summary
This compound exhibits high affinity and selectivity for the ghrelin receptor (GHS-R1a) and demonstrates functional activity in various assays.
| Parameter | Value | Receptor/Assay |
| Ki | 17 nM | Ghrelin Receptor (GHS-R1a) |
| Ki | 6 µM | Motilin Receptor |
| pKB | 7.54 | Competitive antagonist activity in vitro |
| EC50 | 16 nM | Gαq activation |
| EC50 | 53 nM | Gα11 activation |
| IC50 | 314 nM | Antagonism of ghrelin-induced β-arrestin 1 recruitment |
| IC50 | 414 nM | Antagonism of ghrelin-induced β-arrestin 2 recruitment |
Mechanism of Action: Biased Signaling Pathway
This compound acts as a biased ligand at the ghrelin receptor (GHS-R1a), a G protein-coupled receptor (GPCR). Unlike a full antagonist that blocks all signaling, this compound selectively activates certain downstream pathways while inhibiting others. This biased agonism is a key feature of its mechanism of action.
Caption: Biased signaling of this compound at the ghrelin receptor.
Disposal Plan
As a quinazolinone derivative, and in the absence of specific disposal data for this compound, it is prudent to handle it as a hazardous chemical waste.
-
Waste Collection: All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be collected in a dedicated, properly labeled, and sealed container. The container should be made of a compatible material.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and identify the contents as "this compound waste".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal Method: Do not dispose of this compound down the drain or in regular trash. Disposal must be conducted through a licensed hazardous waste disposal company. The preferred method of disposal is incineration in a permitted hazardous waste incinerator. Provide the disposal company with all available information regarding the compound's potential hazards.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After proper rinsing, the empty container can be disposed of as non-hazardous waste, but labels should be defaced or removed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
